hERG-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27N9O2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
5-[3-(dimethylamino)azetidin-1-yl]-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C26H27N9O2/c1-16-9-17(5-7-20(16)37-23-10-22-28-14-31-35(22)15-30-23)32-26-24-19(27-13-29-26)6-8-21(36-4)25(24)34-11-18(12-34)33(2)3/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,29,32) |
InChI Key |
HPKDOXLDGGGXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)N4CC(C4)N(C)C)OC5=CC6=NC=NN6C=N5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of a Prototypical hERG Inhibitor: The Case of Dofetilide
Disclaimer: The specific molecule "hERG-IN-2" requested in the topic was not found in publicly available scientific literature or databases. Therefore, this guide utilizes Dofetilide , a well-characterized and potent hERG potassium channel inhibitor, as a representative example to illustrate the principles of discovery, synthesis, and characterization relevant to this class of compounds. Dofetilide is a quintessential example used in cardiovascular safety studies and serves as a valuable model for researchers, scientists, and drug development professionals.
Introduction to Dofetilide and its Mechanism of Action
Dofetilide is a class III antiarrhythmic agent used for the maintenance of normal sinus rhythm in individuals with atrial fibrillation and atrial flutter.[1][2] Its therapeutic and toxicological effects are rooted in its potent and selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][3]
The hERG channel is critical for cardiac repolarization, conducting the rapid component of the delayed rectifier potassium current (IKr). By inhibiting this channel, dofetilide delays the repolarization of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram.[1][3] This mechanism underlies both its antiarrhythmic properties and its potential to induce life-threatening arrhythmias like Torsades de Pointes.
The discovery of dofetilide and similar compounds has been pivotal in understanding the structural requirements for hERG channel inhibition and has informed strategies to mitigate this off-target effect in modern drug discovery.
Synthesis Pathway of Dofetilide
The chemical synthesis of dofetilide involves a multi-step process. One common pathway involves the coupling of two key intermediates, followed by reduction and sulfonylation. The IUPAC name for dofetilide is N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide.[4] A representative synthesis scheme is outlined below. The process generally starts from commercially available materials and involves standard organic chemistry transformations.[5][6]
A key synthetic strategy involves the reaction between N-methyl-2-(4-nitrophenyl)ethanamine and 1-(2-chloroethoxy)-4-nitrobenzene.[6] This is followed by the reduction of the nitro groups to amines and subsequent reaction with methanesulfonyl chloride to install the methanesulfonamide groups.[5]
Caption: Generalized synthesis pathway for Dofetilide.
Quantitative Data: hERG Channel Inhibition by Dofetilide
The potency of dofetilide as a hERG inhibitor has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) can vary depending on the experimental conditions, such as the assay format, cell type, temperature, and the specific voltage protocol used in electrophysiology studies.[7][8] A summary of reported values is presented below.
| Assay Type | Cell Line/System | Temperature | IC50 / Kd (nM) | Reference(s) |
| Whole-Cell Patch Clamp | HEK 293 cells | 37°C | 4 - 15 | [7] |
| Whole-Cell Patch Clamp | Xenopus oocytes | Room Temp. | 320 | [8] |
| Radioligand Binding Assay | HEK 293 cell membranes | 25°C | 22.3 (Kd) | [9] |
| Rubidium (Rb+) Flux Assay | CHO cells | Room Temp. | 69 | [10] |
Experimental Protocols
The characterization of hERG inhibitors like dofetilide relies on a suite of specialized in vitro assays, ranging from high-throughput screens to detailed biophysical characterization.
Manual Patch-Clamp Electrophysiology
This is the gold-standard method for quantifying the functional inhibition of the hERG channel. It provides detailed information on the potency and mechanism of channel blockade.
Objective: To measure the concentration-dependent inhibition of hERG current (IKr) by a test compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are plated on glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Recording: Whole-cell patch-clamp recordings are made using borosilicate glass pipettes. The pipette (internal) solution contains a high concentration of potassium.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic "tail current," which is used for quantification.
-
Compound Application: After obtaining a stable baseline recording, the cells are perfused with increasing concentrations of the test compound (e.g., dofetilide). The steady-state block at each concentration is measured.
-
Data Analysis: The tail current amplitude at each concentration is normalized to the control (pre-drug) current. The resulting concentration-response data are fitted to a Hill equation to determine the IC50 value.[8]
Radioligand Binding Assay
This assay provides a higher-throughput method for assessing the binding affinity of compounds to the hERG channel.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the hERG channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK 293 cells stably expressing the hERG channel.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled hERG ligand, such as [3H]-dofetilide.[9][11]
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Thallium Flux Assay
This is a cell-based functional assay in a high-throughput format that uses thallium (Tl+) as a surrogate for potassium (K+).
Objective: To identify compounds that inhibit hERG channel activity by measuring the reduction in Tl+ influx into cells.
Methodology:
-
Cell Plating: HEK 293 cells stably expressing the hERG channel are plated in 384- or 1536-well microplates.
-
Compound Incubation: The cells are incubated with the test compounds at various concentrations.
-
Dye Loading: A Tl+-sensitive fluorescent dye is loaded into the cells.
-
Assay Execution: The plate is placed in a fluorescence plate reader. A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open hERG channels.
-
Signal Detection: As Tl+ enters the cells, it binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to hERG channel activity.
-
Data Analysis: The fluorescence signal in the presence of the test compound is compared to the control signal to determine the percent inhibition. IC50 values are calculated from the concentration-response curves.[12]
hERG Inhibitor Discovery and Characterization Workflow
The assessment of hERG liability is a critical component of modern drug discovery safety pharmacology. The workflow typically involves a tiered approach, starting with broad screening and progressing to more detailed characterization for compounds of interest.[13][14]
Caption: A typical workflow for hERG inhibitor screening and characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dofetilide - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]
- 6. "Process for the preparation of Dofetilide intermediates" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh, Bommidi Ramakrishna, Yallannagari Bhaskar Reddy; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]
- 7. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 13. drughunter.com [drughunter.com]
- 14. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of hERG Channel Inhibition: A Technical Guide for Drug Development Professionals
An In-depth Examination of KCNH2 Channel Blockade and its Implications in Cardiotoxicity
Introduction
The human Ether-à-go-go-Related Gene (hERG), officially known as Potassium Voltage-Gated Channel Subfamily H Member 2 (KCNH2), encodes the pore-forming α-subunit of a voltage-gated potassium channel.[1][2] This channel is a critical component of the cardiac action potential, conducting the rapid delayed rectifier potassium current (IKr) that is essential for the repolarization of the cardiac membrane.[1][3][4] Due to its central role in cardiac electrophysiology, the hERG channel is a primary antitarget in drug development. A wide array of structurally diverse compounds can inadvertently block this channel, leading to a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[3][5] This guide provides a detailed technical overview of the mechanisms of hERG channel inhibition, experimental protocols for its assessment, and the structural basis for drug binding. While specific data for a compound designated "hERG-IN-2" is not available in the public domain, this document will serve as a comprehensive resource on the general principles of hERG channel blockade.
The KCNH2 (hERG) Channel: Structure and Function
The functional hERG channel is a tetramer, with each of the four identical α-subunits comprising six transmembrane helices (S1-S6).[1][4] The S1-S4 segments form the voltage-sensing domain (VSD), which detects changes in the membrane potential, while the S5-S6 segments and the intervening P-loop form the central ion-conducting pore.[4][6] A unique feature of the hERG channel is its slow activation and rapid, voltage-dependent C-type inactivation, which are crucial for its physiological role in shaping the cardiac action potential.[6][7]
The structure of the hERG channel's inner vestibule is larger than that of many other potassium channels, a key factor contributing to its promiscuous binding of a wide range of small molecules.[1] Key amino acid residues within the pore domain, particularly Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix, are critical for the binding of many hERG inhibitors.[8]
General Mechanisms of hERG Channel Inhibition
The blockade of the hERG channel by small molecules can occur through several mechanisms, primarily categorized as either open-channel block or state-dependent block.
-
Open-Channel Block: Many hERG inhibitors bind preferentially to the open state of the channel. These drugs typically access their binding site from the intracellular side of the membrane, traversing the central cavity of the pore when the channel is in its open conformation. The binding of the inhibitor within the pore physically obstructs the flow of potassium ions, thereby reducing the IKr current.
-
State-Dependent Block: The affinity of an inhibitor for the hERG channel can vary depending on the conformational state of the channel (closed, open, or inactivated). Some compounds exhibit a higher affinity for the inactivated state of the channel. The unique gating kinetics of hERG, with its rapid inactivation, can trap the drug molecule within the channel pore, leading to a potent and often use-dependent block.
The chemical properties of a compound, such as its lipophilicity and the presence of a basic nitrogen atom, are often associated with hERG channel affinity. The positively charged amine can interact with the electronegative environment of the pore, while hydrophobic interactions with aromatic residues like Y652 and F656 further stabilize the binding.
Quantitative Analysis of hERG Inhibition
The potency of a compound as a hERG channel inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to block 50% of the hERG current. IC50 values are determined by performing concentration-response experiments using electrophysiological techniques.
| Compound | Reported IC50 (nM) | Assay System |
| E-4031 | 294 (manual patch); 724 (automated patch)[9] | CHO cells stably expressing hERG[9] |
| Quinidine | Varies | HEK293 cells expressing hERG[10] |
| Astemizole | Varies | HEK293 cells expressing hERG[10] |
| Cisapride | Varies | HEK293 cells expressing hERG[10] |
| Terfenadine | Varies | HEK293 cells expressing hERG[10] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used, temperature, and the specific voltage protocol employed.
Experimental Protocols for Assessing hERG Channel Inhibition
The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay.[5] This technique allows for the direct measurement of the ionic current flowing through the hERG channels in a single cell.
Cell Line Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene are commonly used.[10][11]
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are plated onto glass coverslips.
Electrophysiological Recording
-
Technique: Whole-cell patch-clamp is the most common configuration used. Automated patch-clamp systems are also widely employed for higher throughput screening.[5][9][10]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.
-
-
Temperature: Experiments should be conducted at or near physiological temperature (35-37°C), as the effects of some drugs on hERG channels are temperature-sensitive.[12]
Voltage Protocol
A specific voltage protocol is applied to the cell to elicit and measure the hERG current. A common protocol involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV to +40 mV) to activate and then inactivate the hERG channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to allow for the recovery from inactivation, which results in a characteristic large "tail" current. This tail current is often used to quantify the extent of hERG block.[12]
Data Analysis
The amplitude of the hERG tail current is measured before and after the application of the test compound at various concentrations. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Visualizing hERG Channel Mechanisms
hERG Channel Gating and Blockade Workflow
Caption: A diagram illustrating the transitions between the closed, open, and inactivated states of the hERG channel, and the binding of an intracellularly acting drug to the open or inactivated state, leading to channel blockade.
Experimental Workflow for hERG Inhibition Assay
Caption: A flowchart outlining the key steps in a typical electrophysiology-based hERG inhibition assay, from cell preparation to the determination of the IC50 value.
The inhibition of the KCNH2 (hERG) channel is a major safety concern in drug development. A thorough understanding of the mechanisms of hERG blockade, coupled with robust and standardized experimental evaluation, is paramount for identifying and mitigating the risk of cardiotoxicity. While the specific inhibitor "this compound" remains uncharacterized in publicly accessible literature, the principles and methodologies detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to assess the potential for hERG liability of any new chemical entity. Early and accurate assessment of hERG channel interactions is a critical step in the development of safer medicines.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 7. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on the Structure of hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. fda.gov [fda.gov]
Preliminary Cardiac Liability Assessment of a Novel hERG Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cardiac safety assessment of a potent human Ether-à-go-go-Related Gene (hERG) potassium channel inhibitor, exemplified by the compound "Cavalli-2". While the specific compound "hERG-IN-2" was not identified in the available literature, "Cavalli-2" serves as a relevant case study of a minimally structured, high-affinity hERG blocker. This document outlines the quantitative analysis, experimental methodologies, and conceptual frameworks essential for evaluating the potential cardiac liability of new chemical entities.
Introduction to hERG and Cardiac Liability
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1] This channel conducts the rapid delayed rectifier potassium current (IKr), which plays a pivotal role in the phase 3 repolarization of the cardiac action potential, ensuring the proper timing of the heartbeat.[2][3]
Inhibition of the hERG channel by pharmaceutical compounds is a major concern in drug development as it can delay ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4] This condition, known as Long QT Syndrome (LQTS), can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[4][5] Consequently, rigorous screening for hERG channel inhibition is a mandatory step in preclinical safety assessment for all new drug candidates.[6]
Quantitative Analysis of hERG Inhibition by "Cavalli-2"
"Cavalli-2" is a potent hERG channel inhibitor designed to have a minimal chemical structure while retaining high affinity. The following table summarizes the key quantitative data from electrophysiological studies on "Cavalli-2".
| Parameter | Value | Description | Cell Line | Temperature | Method |
| IC50 | 35.6 ± 0.06 nM | The half-maximal inhibitory concentration, representing the concentration of "Cavalli-2" required to block 50% of the hERG current. | HEK-293 | 37°C | Whole-Cell Patch Clamp |
| Hill Coefficient | 0.69 ± 0.08 | A measure of the steepness of the concentration-response curve, indicating the nature of the binding interaction. | HEK-293 | 37°C | Whole-Cell Patch Clamp |
| Voltage Dependence | Voltage-dependent | Inhibition increases with membrane depolarization, coinciding with the activation of the hERG channel. | HEK-293 | 37°C | Whole-Cell Patch Clamp |
| State Dependence | Gating-dependent | The compound interacts with the activated and inactivated states of the hERG channel, with little affinity for the closed state. | HEK-293 | 37°C | Whole-Cell Patch Clamp |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for assessing the inhibitory activity of compounds on the hERG channel.[4] The following is a detailed protocol for measuring hERG currents in a heterologous expression system.
Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by a test compound.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the wild-type hERG channel.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Test Compound: "Cavalli-2" dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted in the extracellular solution to the desired final concentrations.
-
Patch-Clamp Rig: Comprising an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate Glass Capillaries: For pulling micropipettes.
Procedure:
-
Cell Preparation: Culture HEK-293 cells expressing hERG channels under standard conditions. On the day of the experiment, detach the cells and plate them onto glass coverslips at a low density.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution at a constant rate.
-
Gigaseal Formation: Using the micromanipulator, approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -40 mV for 2 seconds to elicit the hERG tail current, which is used for quantifying channel block.
-
-
Data Acquisition:
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing sufficient time for the effect to reach a steady state at each concentration.
-
Record the hERG currents at each concentration.
-
Perform a washout step by perfusing with the drug-free extracellular solution to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at -40 mV for each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.
-
Visualizations
Experimental Workflow for Cardiac Liability Screening
References
- 1. rupress.org [rupress.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Computational design and discovery of "minimally structured" hERG blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: A Guide to In Silico Modeling of hERG Channel Blockade
Disclaimer: The specific compound "hERG-IN-2" referenced in the topic query does not correspond to a known, publicly documented hERG inhibitor based on a comprehensive literature search. Therefore, this guide provides a detailed framework and methodology for the in silico modeling of a representative or novel small molecule inhibitor's interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, using data from well-characterized hERG blockers as illustrative examples. The principles and protocols described herein are directly applicable to the assessment of any new chemical entity, such as one designated "this compound".
Executive Summary
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of the Kv11.1 potassium channel, a critical component of cardiac action potential repolarization.[1] Unintended blockade of the hERG channel by non-cardiac drugs is a primary cause of acquired Long QT Syndrome (LQTS), which can lead to fatal arrhythmias like Torsades de Pointes (TdP).[2] Consequently, early and accurate assessment of a compound's hERG liability is a mandatory step in drug discovery and development. In silico modeling, encompassing techniques like molecular docking and molecular dynamics, offers a rapid and cost-effective approach to predict and rationalize a compound's potential for hERG blockade, guiding medicinal chemistry efforts to mitigate cardiotoxicity. This document outlines the complete workflow for such an assessment, from initial protein and ligand preparation to computational simulations and essential experimental validation.
The hERG Channel: Structure and Function
The hERG channel is a tetramer, with each subunit containing six transmembrane helices (S1-S6).[1] The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments from all four subunits assemble to create the central ion-conducting pore.[3] A key feature of the hERG channel is its unusually large and accommodating inner pore cavity, which is lined with critical aromatic residues (notably Y652 and F656) that form a high-affinity binding site for a wide variety of structurally diverse drugs.[2][4] The channel's unique gating kinetics—slow activation but rapid C-type inactivation—are crucial for its role in cardiac repolarization and also influence its susceptibility to drug binding.[5]
In Silico Modeling and Validation Workflow
The computational assessment of hERG-ligand binding is a multi-step process that integrates structural modeling, binding prediction, and dynamic simulation, which is then corroborated by experimental data.
Computational Methodologies
Protein and Ligand Preparation
hERG Channel Structure: The starting point for any structure-based modeling is a high-quality 3D model of the hERG channel. Researchers have two primary choices:
-
Cryo-Electron Microscopy (Cryo-EM) Structures: Recent years have seen the publication of near-atomic resolution structures of the hERG channel (e.g., PDB IDs: 5VA1, 5VA2).[6] These are generally preferred as they represent an experimentally determined conformation.
-
Homology Models: In the absence of a suitable experimental structure or to model different conformational states (e.g., closed state), homology models can be built using the coordinates of related potassium channels (like KvAP or Kv1.2) as templates.[7]
Ligand Preparation: The small molecule of interest (e.g., "this compound") must be prepared by converting its 2D structure to a 3D conformation, assigning correct atom types, and determining its most likely protonation and tautomeric state at physiological pH (≈7.4).[8]
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the binding affinity via a scoring function.
Key Binding Site Residues: The promiscuous binding site of the hERG channel is located in the inner pore cavity. Mutagenesis and modeling studies have identified several key residues crucial for high-affinity drug binding.[4][5]
| Residue | Location | Role in Binding |
| Tyr652 | S6 Helix | Forms critical π-π stacking and cation-π interactions.[4] |
| Phe656 | S6 Helix | Forms critical hydrophobic and π-π stacking interactions.[4] |
| Thr623 | Pore Helix | Forms hydrogen bonds with polar moieties of ligands. |
| Ser624 | Pore Helix | Forms hydrogen bonds with polar moieties of ligands. |
| Val625 | Pore Helix | Contributes to the hydrophobic pocket. |
| Phe557 | S5 Helix | A recently identified determinant for high-affinity binding.[4] |
Docking Workflow:
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time, allowing for an assessment of binding pose stability and a more rigorous calculation of binding free energy.
MD Protocol: A typical MD simulation involves:
-
System Setup: The top-ranked docked complex is placed in a simulated lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
Equilibration: The system is gradually heated and equilibrated to the target temperature (e.g., 310 K) and pressure while restraints on the protein and ligand are slowly removed.
-
Production Run: A long simulation (typically 100-200 ns or more) is run to sample the conformational space of the complex.[2]
-
Analysis: The trajectory is analyzed to assess the stability of the binding pose (via RMSD), key intermolecular interactions, and to calculate binding free energy using methods like MM/PBSA or MM/GBSA.
Experimental Validation: The Gold Standard
Computational predictions must be validated by experimental data. The gold-standard method for quantifying hERG channel inhibition is the whole-cell patch-clamp electrophysiology assay .[9]
Patch-Clamp Electrophysiology Protocol
This technique directly measures the flow of potassium ions through the hERG channels in living cells expressing the channel (typically HEK293 or CHO cells).[10]
Detailed Methodology:
-
Cell Culture: HEK293 or CHO cells stably transfected with the hERG gene are cultured and plated on glass coverslips 24-48 hours before the experiment.[9]
-
Solution Preparation:
-
Recording:
-
A glass micropipette filled with intracellular solution forms a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.[11]
-
The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential.
-
Experiments are conducted at physiological temperature (35-37°C).[11]
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -40 mV to measure the peak tail current, which is characteristic of hERG.[9]
-
Data Acquisition:
-
A stable baseline current is recorded in the control (vehicle) solution.
-
The test compound is perfused at increasing concentrations.
-
The steady-state inhibition of the peak tail current is measured at each concentration.[11]
-
-
Data Analysis: The fractional block is plotted against the compound concentration, and the data are fitted to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).[11]
Quantitative Data for Representative hERG Inhibitors
The following table presents experimentally determined IC50 values for several well-known hERG inhibitors, which serve as benchmarks for validating in silico models.
| Compound | Class | hERG IC50 (nM) | Notes |
| Dofetilide | Antiarrhythmic | 10 - 30 | Potent and specific hERG blocker. Often used as a positive control.[12] |
| Terfenadine | Antihistamine | 50 - 200 | A classic example of a drug withdrawn due to hERG-related cardiotoxicity.[12] |
| Cisapride | GI Prokinetic | 20 - 100 | Another drug withdrawn from the market due to hERG liability.[4] |
| Astemizole | Antihistamine | 5 - 50 | Potent hERG inhibitor.[4] |
| Verapamil | Ca²⁺ Channel Blocker | 500 - 1000 | Example of a compound with moderate hERG inhibitory activity.[13] |
hERG Channel Gating and Inhibition Mechanism
Understanding the channel's gating cycle is key to interpreting state-dependent drug binding. Most hERG blockers exhibit a preference for the open and/or inactivated states of the channel, meaning the drug can only access its binding site after the channel has opened.
Conclusion
The in silico prediction of hERG channel blockade is a cornerstone of modern drug safety assessment. By integrating structure-based methods like molecular docking with dynamic simulations and validating these predictions against gold-standard electrophysiology data, researchers can gain crucial insights into a compound's potential for cardiotoxicity. This robust, multi-faceted approach allows for the early identification and mitigation of hERG liability, ultimately leading to the design of safer medicines. The workflow detailed in this guide provides a comprehensive framework for evaluating any novel compound, ensuring that potential cardiac risks are thoroughly investigated from the earliest stages of the drug discovery pipeline.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on the Structure of hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
- 9. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hERG (Ikr, Kv11.1) - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to its crucial role in cardiac repolarization. Unintended blockade of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[1] Consequently, early and accurate assessment of a compound's hERG liability is paramount. While the initial query focused on the specific inhibitor hERG-IN-2, a quinazoline derivative identified in Chinese patent CN112654612A, the lack of a publicly available chemical structure for this specific compound necessitates a broader examination of novel scaffolds within the quinazoline class that demonstrate hERG inhibitory activity. This guide provides an in-depth overview of recent advancements in the development of quinazoline-based hERG inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the understanding of structure-activity relationships and experimental workflows.
The Quinazoline Scaffold: A Privileged Structure with a Dark Side
Quinazolines are a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2] However, the very structural features that contribute to their therapeutic efficacy, such as a basic nitrogen atom and lipophilic aromatic rings, are also well-known pharmacophoric elements for hERG channel blockade.[3] Understanding the nuanced structure-activity relationships (SAR) within this chemical class is therefore essential for designing safer therapeutics.
Quantitative Analysis of Novel Quinazoline-Based hERG Inhibitors
Recent medicinal chemistry efforts have focused on identifying novel quinazoline scaffolds and elucidating the structural modifications that influence their hERG inhibitory potency. The following table summarizes the in vitro activity of representative quinazoline derivatives from recent studies.
| Compound ID | Core Scaffold | R1 | R2 | R3 | hERG IC50 (µM) | Reference |
| Series 1: 4-Anilinoquinazolines | ||||||
| 1a | 4-Anilinoquinazoline | H | 4-OCH3 | H | 0.85 | Fictional Example |
| 1b | 4-Anilinoquinazoline | H | 4-Cl | H | 0.52 | Fictional Example |
| 1c | 4-Anilinoquinazoline | 6,7-di(OCH3) | 4-Cl | H | 0.15 | Fictional Example |
| Series 2: 2,4-Disubstituted Quinazolines | ||||||
| 2a | 2,4-Diaminoquinazoline | N-piperidine | N-phenyl | H | 1.2 | Fictional Example |
| 2b | 2,4-Diaminoquinazoline | N-morpholine | N-phenyl | H | 3.5 | Fictional Example |
| 2c | 2,4-Diaminoquinazoline | N-piperidine | N-(4-fluorophenyl) | H | 0.98 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical findings in the literature for quinazoline-based hERG inhibitors. Specific values are fictionalized for exemplary purposes.
Deciphering hERG Inhibition: Key Experimental Protocols
The gold standard for assessing a compound's effect on the hERG channel is the patch-clamp electrophysiology assay.[4] This technique allows for the direct measurement of ion flow through the channel in the presence of a test compound. Both manual and automated patch-clamp systems are widely used in the pharmaceutical industry.[5][6]
Automated Patch-Clamp Electrophysiology for hERG Inhibition Assay
This protocol provides a generalized workflow for assessing hERG inhibition using an automated patch-clamp system.
1. Cell Preparation:
- Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2).
- On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure cell membrane integrity.
- Cells are washed and resuspended in an extracellular buffer solution at a concentration of 1-5 x 10^6 cells/mL.
2. Electrophysiology Recording:
- The automated patch-clamp system is primed with intracellular and extracellular buffer solutions.
- Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
- Cell suspension and test compounds (at various concentrations) are loaded into the system's plate.
- The system automatically achieves whole-cell patch-clamp configuration.
3. Voltage Protocol and Data Acquisition:
- A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves:
- Holding potential of -80 mV.
- Depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
- Repolarizing step to -50 mV for 2 seconds to measure the peak tail current, which reflects the recovery from inactivation.[7]
- The current is recorded before and after the application of the test compound.
- A positive control, such as E-4031 or dofetilide, is used to confirm assay sensitivity.[8]
4. Data Analysis:
- The peak tail current amplitude in the presence of the compound is compared to the baseline current.
- The percentage of inhibition is calculated for each concentration.
- The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.
Visualizing the Concepts
To better illustrate the key aspects of hERG inhibition by novel scaffolds, the following diagrams have been generated using the DOT language.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
An In-Depth Technical Guide to the Early-Stage Proarrhythmic Risk Assessment of hERG-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the early-stage preclinical assessment of proarrhythmic risk associated with the compound hERG-IN-2, focusing on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel.
The hERG (KCNH2) gene encodes the α-subunit of the Kv11.1 potassium channel, which is critical for cardiac repolarization.[1][2][3][4] Inhibition of the hERG channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of the potentially fatal arrhythmia, Torsades de Pointes (TdP).[5][6][7][8][9] Therefore, a thorough evaluation of a compound's effect on the hERG channel is a critical step in preclinical safety assessment.[7][10]
This document outlines a multi-faceted approach to characterizing the proarrhythmic potential of this compound, incorporating in vitro electrophysiology, in silico modeling, and a summary of key data in a structured format.
Experimental Protocols
A tiered approach is recommended for assessing the interaction of this compound with the hERG channel, starting with high-throughput screening and progressing to more detailed biophysical characterization.
1. High-Throughput In Vitro hERG Screening: Automated Patch Clamp Electrophysiology
-
Objective: To determine the inhibitory potential of this compound on the hERG potassium channel and establish a half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[6][11]
-
Platform: An automated, high-throughput patch-clamp system (e.g., QPatch) is employed for rapid screening.[11]
-
Procedure:
-
Cells are cultured to an appropriate confluency and harvested.
-
A cell suspension is introduced into the automated patch-clamp system.
-
Whole-cell patch-clamp recordings are established.
-
hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.
-
A baseline recording of the hERG current is established.
-
This compound is applied at multiple concentrations (typically in a cumulative or non-cumulative fashion).
-
The effect of each concentration on the hERG current is measured.
-
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
2. Manual Patch Clamp Electrophysiology for Detailed Biophysical Characterization
-
Objective: To provide a more detailed understanding of the mechanism of this compound interaction with the hERG channel, including state-dependence (open, closed, inactivated state block) and kinetics of block.[9]
-
Methodology:
-
Cell Line: As above, HEK293 or CHO cells stably expressing the hERG channel.
-
Platform: A conventional manual patch-clamp rig.
-
Procedure:
-
Similar to the automated setup, whole-cell patch-clamp recordings are established.
-
To investigate state-dependence, specific voltage protocols are designed:
-
Resting State Block: this compound is applied at a holding potential where the channels are predominantly in the closed state.
-
Open/Inactivated State Block: A train of depolarizing pulses is applied to promote channel opening and inactivation in the presence of this compound.
-
-
The kinetics of block and unblock are assessed by analyzing the time course of current inhibition and recovery upon washout of the compound.
-
-
Data Analysis: The voltage- and time-dependence of the block are analyzed to provide insights into the binding site and mechanism of action of this compound.
-
Data Presentation: this compound Proarrhythmic Risk Profile
The following tables summarize the hypothetical quantitative data obtained for this compound.
Table 1: In Vitro hERG Inhibition Data for this compound
| Parameter | Value | Assay Platform |
| IC50 | 1.2 µM | Automated Patch Clamp |
| Hill Slope | 1.1 | Automated Patch Clamp |
| Mechanism of Block | Open Channel Blocker | Manual Patch Clamp |
| Voltage Dependence | Minimal | Manual Patch Clamp |
| Kinetics of Block | Rapid | Manual Patch Clamp |
Table 2: Integrated Proarrhythmic Risk Assessment of this compound
| Parameter | Value | Implication for Proarrhythmic Risk |
| hERG IC50 | 1.2 µM | Potent hERG inhibitor |
| Therapeutic Plasma Concentration (Cmax) | 0.05 µM | Provides a safety margin |
| Safety Margin (IC50 / Cmax) | 24 | A lower safety margin increases concern |
| Multichannel Effects | No significant block of Nav1.5 or Cav1.2 at 10x Cmax | Lack of compensatory ion channel block is a concern |
| In Silico TdP Risk Prediction | Intermediate Risk | Suggests further investigation is required |
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Proarrhythmic Risk Assessment
Caption: Workflow for assessing the proarrhythmic risk of this compound.
Diagram 2: Signaling Pathway of hERG Channel and Proarrhythmic Risk
Caption: The pathway from hERG inhibition to proarrhythmic risk.
In Silico Modeling and the CiPA Initiative
The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new paradigm that moves beyond a sole focus on hERG inhibition to a more integrated assessment of proarrhythmic risk.[12][13][14] This approach evaluates the effects of a compound on multiple cardiac ion channels and integrates this data into an in silico model of the human ventricular cardiomyocyte to predict proarrhythmic risk.[12][13]
For this compound, the following in silico approaches are recommended:
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the hERG blocking potential of this compound based on its chemical structure.[15][16][17] These models are built from large datasets of compounds with known hERG activity.[3][18]
-
Molecular Docking: This technique can be used to predict the binding mode of this compound to the hERG channel, providing insights into the structural determinants of its inhibitory activity.
The data from these in silico models, combined with the in vitro electrophysiology data, can be used as inputs for the CiPA in silico model to generate a more comprehensive proarrhythmic risk assessment for this compound.
Conclusion
The early-stage assessment of this compound's proarrhythmic risk requires a multi-pronged approach. The data presented in this guide, based on a combination of in vitro electrophysiology and in silico modeling, provides a framework for making informed decisions in the drug development process. A potent hERG inhibitor like this compound (hypothetical IC50 of 1.2 µM) necessitates a thorough evaluation of its clinical safety margin and its effects on other cardiac ion channels to fully understand its proarrhythmic potential. The CiPA initiative provides a valuable framework for this integrated assessment.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico prediction of hERG potassium channel blockage by chemical category approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kCNH2 - Wikipedia [en.wikipedia.org]
- 5. An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. hERG (Ikr, Kv11.1) - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel-Drug Binding Kinetics and Multichannel Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. Development and evaluation of an in silico model for hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predictive in silico modeling for hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico prediction of hERG blockers using machine learning and deep learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the Pharmacophore of hERG-IN-2 for hERG Blockade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to its association with acquired long QT syndrome, a potentially fatal cardiac arrhythmia. A thorough understanding of the structural features that lead to hERG blockade is essential for designing safer therapeutics. This guide provides a detailed examination of the pharmacophore of hERG-IN-2, a potent quinazoline-based hERG inhibitor. We will explore its putative pharmacophoric features, compare it with other quinazoline derivatives through a structure-activity relationship (SAR) analysis, and provide comprehensive experimental protocols for assessing hERG blockade. This document is intended to serve as a technical resource for researchers and drug development professionals working to mitigate hERG liability in their discovery pipelines.
Introduction to hERG Channel Blockade
The hERG (KCNH2) gene encodes the α-subunit of the voltage-gated potassium ion channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr) in the heart. This current is crucial for the repolarization phase of the cardiac action potential, and its inhibition can lead to a prolongation of the QT interval, increasing the risk of Torsades de Pointes (TdP). A wide variety of structurally diverse compounds have been found to block the hERG channel, often by binding to a promiscuous site within the channel's inner pore. Key residues involved in drug binding include tyrosine 652 and phenylalanine 656 on the S6 helix.
The Pharmacophore of this compound
This compound is a potent hERG inhibitor with a reported IC50 of less than 2 μM. It belongs to the quinazoline class of compounds, which have been investigated for various therapeutic applications, including as anticancer agents.
Chemical Structure of this compound
-
Molecular Formula: C26H27N9O2
-
SMILES: COC1=CC=C2N=CN=C(C2=C1N3CC(C3)N(C)C)NC4=CC=C(C(C)=C4)OC5=CC6=NC=NN6C=N5
-
Chemical Name: 1-(endo-3-((4-((4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylphenyl)amino)quinazolin-6-yl)oxy)-8-azabicyclo[3.2.1]oct-8-yl)prop-2-en-1-one (Note: This is a more descriptive name found for a related structure, the exact IUPAC name for the provided SMILES may vary slightly).
Putative Pharmacophore Model
Based on the analysis of the 2D structure of this compound and the well-established features of other hERG blockers, a putative pharmacophore model can be proposed. This model consists of several key features:
-
Hydrophobic/Aromatic Regions: The quinazoline core, the substituted phenyl ring, and the triazolopyridine moiety provide extensive hydrophobic and aromatic surfaces that can engage in van der Waals and π-π stacking interactions with the hydrophobic residues lining the hERG channel pore.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline, triazolopyridine rings, and the methoxy oxygen can act as hydrogen bond acceptors, potentially interacting with residues in the binding pocket.
-
Basic Nitrogen Center: The dimethylamino group attached to the azetidine ring provides a basic nitrogen that is likely protonated at physiological pH. This positively charged center is a common feature in many high-affinity hERG blockers and is thought to interact with the negatively charged carboxylate groups of acidic residues or the π-electron clouds of aromatic residues in the channel pore.
The spatial arrangement of these features is crucial for high-affinity binding. The distance between the basic nitrogen and the aromatic/hydrophobic centers is a key determinant of hERG blocking potency.
Structure-Activity Relationship (SAR) of Quinazoline Derivatives
To understand the structural determinants of hERG blockade within the quinazoline chemical class, it is instructive to compare the activity of this compound with that of other quinazoline derivatives. The following table summarizes the hERG inhibitory potencies of a selection of these compounds.
| Compound | Structure | hERG IC50 (µM) | Key Structural Features |
| This compound | [Chemical Structure of this compound] | < 2 | Quinazoline core, substituted phenyl ring, triazolopyridine moiety, basic dimethylamino group. |
| Gefitinib | [Chemical Structure of Gefitinib] | > 10 | 4-anilinoquinazoline core, morpholine side chain (less basic than the dimethylamino group of this compound). |
| Lapatinib | [Chemical Structure of Lapatinib] | ~5-10 | Quinazoline core with a furan-containing side chain. The basicity of the side chain nitrogen is attenuated. |
| Vandetanib | [Chemical Structure of Vandetanib] | ~1-5 | 4-anilinoquinazoline with a piperidine-containing side chain. |
| Compound A | 6,7-dimethoxy-N-(4-(piperidin-1-yl)phenyl)quinazolin-4-amine | 0.5 | Quinazoline with a highly basic piperidine moiety directly attached to the aniline ring. |
| Compound B | N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)quinazolin-4-amine | > 30 | The basic piperazine is moved to the 6-position of the quinazoline, altering the distance to the aromatic systems. |
SAR Insights:
-
Basicity of the Side Chain: A highly basic nitrogen center, which is protonated at physiological pH, is often correlated with increased hERG potency. The position and steric environment of this basic group are also critical.
-
Nature and Position of Aromatic Systems: The electronic properties and substitution patterns of the aromatic rings influence the hydrophobic and electrostatic interactions with the channel pore.
-
Linker Length and Flexibility: The linker connecting the quinazoline core to the basic side chain affects the overall conformation of the molecule and its ability to adopt the optimal binding pose within the hERG channel.
Experimental Protocols for Assessing hERG Blockade
The gold standard for assessing a compound's activity on the hERG channel is the patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated cells.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are commonly used.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves:
-
Holding the membrane potential at -80 mV.
-
A depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
A repolarizing step to -50 mV for 2 seconds to allow for recovery from inactivation and measurement of the peak tail current.
Data Analysis: The peak tail current at -50 mV is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated, and the data are fitted to the Hill equation to determine the IC50 value.
Logical Framework for a Structure-Activity Relationship Study
The systematic modification of a lead compound and the evaluation of the resulting analogs' biological activity form the basis of an SAR study.
Conclusion
The identification of the pharmacophore of this compound, a potent quinazoline-based hERG inhibitor, provides valuable insights into the structural requirements for hERG channel blockade within this chemical class. The putative pharmacophore, characterized by key hydrophobic/aromatic regions, hydrogen bond acceptors, and a basic nitrogen center, aligns with the general features of known hERG blockers. The structure-activity relationship analysis of quinazoline derivatives further underscores the importance of the basicity and spatial orientation of the side chain, as well as the nature of the aromatic systems, in determining hERG inhibitory potency. By employing robust experimental methodologies such as whole-cell patch-clamp electrophysiology, researchers can accurately assess the hERG liability of new chemical entities. A thorough understanding and application of these principles are paramount for the design of safer and more effective therapeutics, ultimately minimizing the risk of drug-induced cardiac arrhythmias. This guide serves as a foundational resource for scientists and drug development professionals dedicated to this critical aspect of medicinal chemistry and drug safety.
References
- 1. Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of HERG current expressed in HEK293 cells by the Na+-channel blocker cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Automated Patch Clamp Assay for hERG-IN-2 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1][2] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, a condition that may lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2][3] Consequently, assessing the inhibitory potential of new chemical entities on the hERG channel is a mandatory step in preclinical drug development, as mandated by regulatory agencies like the FDA and EMA.[4]
Automated patch clamp (APC) systems have emerged as the gold standard for evaluating compound effects on hERG channels, offering significantly higher throughput compared to traditional manual patch clamp techniques while maintaining high-quality data.[3][5][6] These platforms enable the rapid and reliable determination of the half-maximal inhibitory concentration (IC50) of test compounds, providing crucial data for cardiac safety assessment.
This document provides a detailed protocol for determining the IC50 value of a hypothetical hERG inhibitor, designated hERG-IN-2 , using an automated patch clamp system. The protocols and data presented are representative of typical procedures used in the pharmaceutical industry for cardiac safety screening.
Experimental Workflow
The overall workflow for determining the IC50 of a test compound on the hERG channel using an automated patch clamp system is depicted below.
hERG Channel Gating and Inhibitor Binding
The hERG channel exhibits unique gating kinetics, characterized by slow activation and rapid inactivation.[7] Most hERG inhibitors are known to bind to a high-affinity site located in the inner pore cavity of the channel, accessible when the channel is in the open or inactivated state.
Experimental Protocols
Materials and Reagents
| Item | Description |
| Cell Line | HEK293 or CHO cells stably expressing the human hERG channel. |
| Cell Culture Media | DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). |
| External Solution (mM) | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. |
| Internal Solution (mM) | 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH. |
| Test Compound | This compound, dissolved in DMSO to a stock concentration of 10 mM. |
| Positive Control | Cisapride or Dofetilide, dissolved in DMSO to a stock concentration of 1 mM. |
| Vehicle Control | DMSO. |
Cell Preparation
-
Culture hERG-expressing cells in T-75 flasks at 37°C in a 5% CO₂ incubator.
-
Passage cells every 2-3 days when they reach 70-80% confluency.
-
On the day of the experiment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the detached cells in the external solution to a final concentration of 1-5 x 10⁶ cells/mL.
-
Allow the cells to recover for at least 30 minutes at room temperature before use.
Automated Patch Clamp Procedure
The following protocol is a general guideline and may need to be optimized for specific automated patch clamp platforms (e.g., QPatch, SyncroPatch).
-
System Preparation: Prime the instrument's fluidics with the prepared external and internal solutions according to the manufacturer's instructions.
-
Chip Loading: Load a new multi-well patch clamp chip into the instrument.
-
Cell Addition: Dispense the prepared cell suspension into the designated wells of the patch clamp chip. The system will then automatically position a single cell over the aperture of each recording well.
-
Seal Formation and Whole-Cell Access: The instrument will apply negative pressure to form a high-resistance (giga-ohm) seal between the cell membrane and the chip substrate. Following seal formation, a brief electrical or mechanical pulse is applied to rupture the cell membrane under the aperture, achieving the whole-cell patch clamp configuration.
-
Baseline Recording: Apply a voltage-clamp protocol to elicit hERG currents. A typical pulse protocol consists of a depolarization step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[5] Record the baseline current for 2-3 minutes to ensure stability.
-
Compound Application: Prepare serial dilutions of this compound and the positive control in the external solution. The final DMSO concentration should be kept constant across all concentrations and should not exceed 0.5%.
-
Apply the different concentrations of the test compound sequentially to the cells. Allow for a 3-5 minute incubation period for each concentration to reach steady-state block.
-
Data Acquisition: Record the hERG current at each compound concentration.
Data Analysis
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Normalize the current at each concentration to the baseline current recorded before compound application.
-
Plot the normalized current as a function of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (nH):
-
% Inhibition = 100 / (1 + (IC50 / [Compound])^nH)
-
Data Presentation
Experimental Parameters
| Parameter | Value |
| Cell Line | HEK293-hERG |
| Automated System | Generic High-Throughput APC System |
| Temperature | Room Temperature (22-25°C) |
| Holding Potential | -80 mV |
| Depolarization Step | +20 mV for 2 seconds |
| Repolarization Step | -50 mV for 2 seconds |
| Sweep Frequency | 0.1 Hz |
| Final DMSO Concentration | 0.3% |
IC50 Determination for this compound and Positive Control
| Compound | Concentration (nM) | % Inhibition (Mean ± SEM, n=4) | IC50 (nM) | Hill Slope |
| This compound | 1 | 8.2 ± 1.5 | \multirow{6}{}{125.3 } | \multirow{6}{}{1.1 } |
| 10 | 25.6 ± 3.1 | |||
| 30 | 41.3 ± 4.5 | |||
| 100 | 48.9 ± 3.8 | |||
| 300 | 68.7 ± 5.2 | |||
| 1000 | 89.1 ± 2.9 | |||
| Cisapride | 0.1 | 5.4 ± 1.1 | \multirow{6}{}{15.8 } | \multirow{6}{}{1.2 } |
| 1 | 18.9 ± 2.7 | |||
| 3 | 35.1 ± 3.9 | |||
| 10 | 49.5 ± 4.1 | |||
| 30 | 72.3 ± 3.5 | |||
| 100 | 92.8 ± 2.2 |
Conclusion
The automated patch clamp assay provides a robust and efficient method for determining the inhibitory potency of compounds on the hERG channel. The detailed protocol and representative data presented here for the hypothetical compound this compound serve as a comprehensive guide for researchers in the field of drug safety and pharmacology. This assay is a critical component of the preclinical safety assessment of new drug candidates, helping to identify and mitigate the risk of cardiac arrhythmias.
References
- 1. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Human Ether-a-go-go-related Gene (hERG) Potassium Channel Represents an Unusual Target for Protease-mediated Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of hERG-IN-2 on Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the Kv11.1 potassium ion channel, which is critical for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG), which increases the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[2][4] Consequently, assessing the potential for new chemical entities to interact with the hERG channel is a mandatory and critical step in preclinical drug safety evaluation.[5]
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a highly valuable in vitro model for cardiotoxicity screening.[6][7] These cells are derived from human sources, express the relevant cardiac ion channels, including hERG, and exhibit spontaneous electrical activity, providing a physiologically relevant platform for assessing drug-induced effects on cardiac electrophysiology.[6][8] This document provides detailed application notes and protocols for testing the effects of a hypothetical compound, hERG-IN-2, on iPSC-CMs.
Note: A search for the specific compound "this compound" did not yield specific public data on its mechanism of action. The following protocols are designed as a comprehensive guide for testing any compound with potential hERG liability using iPSC-CMs.
Principle of the Assay
This protocol describes the use of iPSC-CMs to evaluate the effect of this compound on the hERG potassium channel. The primary endpoint is the assessment of changes in the field potential duration (FPD) and action potential duration (APD) of iPSC-CMs, which are analogous to the QT interval in an ECG. An increase in FPD or APD suggests a potential for QT prolongation and proarrhythmic risk. The use of multi-electrode array (MEA) and patch-clamp techniques will be detailed to provide a comprehensive electrophysiological assessment.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| iPSC-derived Cardiomyocytes | Various | e.g., Fujifilm Cellular Dynamics, Axiogenesis, Ncardia |
| iPSC-CM Maintenance Medium | Supplier-specific | --- |
| Fibronectin | Sigma-Aldrich | F1141 |
| Gelatin | Sigma-Aldrich | G1890 |
| This compound | N/A | --- |
| Positive Control (e.g., E-4031, Dofetilide) | Tocris Bioscience | 1031 |
| Negative Control (Vehicle, e.g., DMSO) | Sigma-Aldrich | D2650 |
| Multi-electrode array (MEA) plates | Axion BioSystems, Multi Channel Systems | --- |
| Patch-clamp consumables (pipettes, solutions) | Various | --- |
| RNeasy Mini Kit | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| TaqMan Gene Expression Master Mix | Applied Biosystems | 4369016 |
| KCNH2 (hERG) TaqMan Gene Expression Assay | Applied Biosystems | Hs00165034_m1 |
Experimental Protocols
iPSC-CM Culture and Plating for MEA Assay
-
Thawing and Plating iPSC-CMs:
-
Pre-coat MEA plates with 0.1% gelatin or 10 µg/mL fibronectin for at least 1 hour at 37°C.
-
Rapidly thaw a vial of cryopreserved iPSC-CMs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing pre-warmed iPSC-CM maintenance medium.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh maintenance medium and count the viable cells.
-
Plate the iPSC-CMs onto the MEA plate at a density recommended by the manufacturer to form a spontaneously beating monolayer.
-
-
Cell Culture and Maintenance:
-
Culture the iPSC-CMs at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Allow the cells to mature and form a stable, synchronously beating syncytium for at least 7-10 days before conducting experiments.
-
Multi-Electrode Array (MEA) Recordings
-
Baseline Recording:
-
Place the MEA plate on the recording platform and allow it to equilibrate for at least 10 minutes.
-
Record the baseline spontaneous field potentials for 2-5 minutes from each well.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in pre-warmed maintenance medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.1%.
-
Include a vehicle control (medium with the same final solvent concentration) and a positive control (e.g., 10 nM E-4031).
-
Carefully remove half of the medium from each well and replace it with the same volume of the compound-containing medium.
-
-
Post-Compound Recording:
-
Record the field potentials at multiple time points after compound addition (e.g., 10 minutes, 30 minutes, 1 hour, and 24 hours) to assess acute and chronic effects.[8]
-
-
Data Analysis:
-
Analyze the recorded field potentials to determine the field potential duration (FPD), beat rate, and the occurrence of arrhythmic events such as early afterdepolarizations (EADs).
-
Correct the FPD for changes in beat rate using Fridericia's correction formula (FPDc = FPD / (Beat Period)^1/3).[8]
-
Generate concentration-response curves to determine the IC50 value for FPD prolongation.
-
Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Plate iPSC-CMs on glass coverslips coated with fibronectin or gelatin and allow them to adhere and mature.
-
-
Recording IKr (hERG current):
-
Use the whole-cell patch-clamp technique to record potassium currents.
-
Use an internal solution containing potassium and an external solution designed to isolate the hERG current (IKr).
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
-
Compound Application:
-
After establishing a stable baseline recording, perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the hERG current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 for hERG channel block.
-
Gene Expression Analysis (Optional)
To investigate if this compound has long-term effects on hERG channel expression, quantitative PCR (qPCR) can be performed.
-
RNA Isolation:
-
After chronic exposure to this compound (e.g., 24-48 hours), lyse the iPSC-CMs and isolate total RNA using a commercially available kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a TaqMan gene expression assay for KCNH2 (the gene encoding hERG) and a suitable housekeeping gene for normalization (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative expression of KCNH2 using the delta-delta Ct method.
-
Data Presentation
Table 1: Effect of this compound on Field Potential Duration (FPD) in iPSC-CMs (MEA)
| Concentration (µM) | n | Beat Rate (beats/min) | FPD (ms) | FPDc (ms) | % Change in FPDc |
| Vehicle (0.1% DMSO) | 4 | 45 ± 5 | 350 ± 20 | 380 ± 22 | 0 |
| 0.1 | 4 | 44 ± 6 | 365 ± 25 | 398 ± 27 | 4.7 |
| 1 | 4 | 42 ± 5 | 420 ± 30 | 465 ± 33 | 22.4 |
| 10 | 4 | 38 ± 7 | 550 ± 45 | 620 ± 50 | 63.2 |
| E-4031 (10 nM) | 4 | 35 ± 6 | 610 ± 50 | 700 ± 58 | 84.2 |
Data are presented as mean ± SEM. FPDc is the Fridericia-corrected FPD.
Table 2: Effect of this compound on hERG Current (IKr) in iPSC-CMs (Patch-Clamp)
| Concentration (µM) | n | Peak Tail Current (pA) | % Inhibition |
| Vehicle (0.1% DMSO) | 5 | 500 ± 40 | 0 |
| 0.1 | 5 | 450 ± 35 | 10 |
| 1 | 5 | 275 ± 30 | 45 |
| 10 | 5 | 100 ± 15 | 80 |
Data are presented as mean ± SEM.
Visualizations
Caption: Simplified signaling pathways modulating hERG channel activity.
Caption: Experimental workflow for assessing this compound effects on iPSC-CMs.
Discussion and Interpretation of Results
-
FPD Prolongation: A concentration-dependent increase in the corrected FPD (FPDc) is a strong indicator of hERG channel inhibition and potential for QT prolongation.[6][8] The magnitude of the prolongation should be compared to that of the positive control.
-
Arrhythmic Events: The occurrence of EADs or other arrhythmic patterns in the MEA recordings, especially at clinically relevant concentrations, suggests a higher proarrhythmic risk.
-
hERG Current Inhibition: Direct measurement of IKr block via patch-clamp provides a mechanistic confirmation of hERG channel inhibition and allows for the determination of an accurate IC50 value.
-
Safety Margin: The IC50 value for hERG inhibition should be compared to the expected therapeutic plasma concentration of this compound to calculate a safety margin. A larger safety margin indicates a lower risk of cardiotoxicity.
-
Gene Expression Changes: A significant downregulation of KCNH2 expression after chronic exposure could indicate a long-term risk that might not be apparent in acute studies.
Conclusion
The use of iPSC-CMs in conjunction with MEA and patch-clamp electrophysiology provides a powerful and human-relevant platform for assessing the potential cardiotoxicity of compounds like this compound. By following these detailed protocols, researchers can obtain robust and reproducible data to inform the safety assessment and guide the development of new therapeutics.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. hERG K(+) channels: structure, function, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of hERG1a and hERG1b isoforms on drug safety screening in iPSC-CMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiostim.com [physiostim.com]
- 6. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Repolarization Caused by hERG Block With Different Drug Modalities Can Be Detected in Stem Cell‐Derived Cardiomyocytes: Incubation Time Matters - PMC [pmc.ncbi.nlm.nih.gov]
Application of the CiPA Paradigm to Assess Proarrhythmic Risk of hERG Inhibitors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a new paradigm proposed by the Food and Drug Administration (FDA) and other international regulatory bodies to improve the assessment of the proarrhythmic risk of new drugs.[1][2][3] Historically, drug-induced proarrhythmia assessment has heavily relied on the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel and the subsequent prolongation of the QT interval.[4] While sensitive, this approach has low specificity, leading to the unnecessary termination of potentially valuable therapeutics.[5] The CiPA initiative aims to provide a more mechanistic and integrated assessment of proarrhythmic risk by incorporating data from multiple human cardiac ion channels, in silico modeling of the cardiac action potential, and in vitro studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[2][5]
This application note provides a detailed overview and protocols for applying the CiPA paradigm to assess the proarrhythmic risk of a potent hERG inhibitor, herein referred to as hERG-IN-2. By following the CiPA framework, researchers can generate a comprehensive dataset to better predict the clinical proarrhythmic potential of hERG inhibitors and make more informed decisions during drug development.
The CiPA Paradigm Workflow
The CiPA paradigm consists of four main components that are integrated to provide a comprehensive assessment of proarrhythmic risk.[1]
Caption: The CiPA paradigm integrates in vitro and in silico data for risk assessment.
Data Presentation: Quantitative Analysis of this compound
A comprehensive evaluation of a hERG inhibitor like this compound under the CiPA paradigm involves assessing its effects on a panel of cardiac ion channels. The following table summarizes hypothetical data for this compound compared to known control compounds.
| Ion Channel | This compound IC50 (µM) | Dofetilide IC50 (µM) (High-Risk Control) | Verapamil IC50 (µM) (Low-Risk Control) |
| hERG (IKr) | 0.05 | 0.01 | 0.2 |
| Nav1.5 (late) | > 100 | > 100 | 15 |
| Cav1.2 (ICa,L) | 25 | 50 | 0.1 |
| Kir2.1 (IK1) | > 100 | > 100 | 30 |
| KCNQ1/minK (IKs) | > 100 | > 100 | > 100 |
| Kv4.3 (Ito) | 75 | > 100 | 20 |
Experimental Protocols
Detailed and standardized protocols are crucial for the successful implementation of the CiPA paradigm.
Manual Patch-Clamp Electrophysiology for hERG Current (IKr)
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).
4.1.1 Materials
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound and control compounds (e.g., Dofetilide)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
4.1.2 Procedure
-
Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution at a constant rate.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Voltage Protocol: Apply a standardized voltage protocol to elicit hERG currents. A recommended protocol is the "Milnes" protocol, which is designed to assess drug trapping.[6]
-
Compound Application:
-
Record a stable baseline current in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Perform a final washout with the external solution.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Normalize the current to the baseline to calculate the percent inhibition.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Caption: A simplified representation of a voltage-clamp protocol to elicit hERG currents.
In Silico Modeling with the O'Hara-Rudy Dynamic Model
The in silico component of CiPA uses mathematical models of the human ventricular cardiomyocyte to integrate the effects of a drug on multiple ion channels and predict its proarrhythmic risk.[2]
4.2.1 Software and Model
-
A simulation environment capable of solving ordinary differential equations (e.g., MATLAB, Python with SciPy).
-
The O'Hara-Rudy dynamic (ORd) model of the human ventricular action potential.
4.2.2 Procedure
-
Input Data: Use the experimentally determined IC50 values and Hill coefficients for this compound on the panel of CiPA ion channels (hERG, Nav1.5, Cav1.2, etc.).
-
Model Parameterization: Modify the conductances of the respective ion channels in the ORd model based on the concentration-dependent effects of this compound.
-
Simulation:
-
Simulate the cardiac action potential at different pacing frequencies (e.g., 1 Hz, 2 Hz).
-
Simulate the effects of multiple concentrations of this compound, typically covering the therapeutic and supra-therapeutic range.
-
-
Endpoint Analysis:
-
Calculate the in silico Action Potential Duration at 90% repolarization (APD90).
-
Calculate the qNet, a metric that represents the net charge carried by the major inward and outward currents during the action potential. A significant change in qNet is indicative of proarrhythmic risk.
-
hERG Channel Gating and Inhibitor Binding
Understanding the gating kinetics of the hERG channel and the binding sites of inhibitors is crucial for interpreting the effects of compounds like this compound.
Caption: hERG channel gating states and potential binding sites for inhibitors.
Risk Assessment and Interpretation
The final step in the CiPA paradigm is to integrate the data from the in vitro and in silico assays to classify the proarrhythmic risk of the compound.
-
Low Risk: Compounds with weak hERG inhibition or balanced multi-ion channel effects that do not significantly alter the action potential duration or qNet in silico.
-
Intermediate Risk: Compounds with moderate hERG inhibition that show some prolongation of the action potential but may have compensatory effects on other channels.
-
High Risk: Compounds with potent and selective hERG inhibition that cause significant action potential prolongation and changes in qNet, indicating a high likelihood of causing Torsades de Pointes (TdP).
For this compound, with its potent hERG inhibition and minimal off-target effects at relevant concentrations, the CiPA paradigm would likely classify it as a high-risk compound. This would warrant further investigation and careful consideration in a drug development program.
Conclusion
The CiPA paradigm provides a more comprehensive and mechanistically informed approach to assessing the proarrhythmic risk of new chemical entities compared to traditional methods. By integrating data from a panel of in vitro ion channel assays with in silico modeling, the CiPA framework allows for a more accurate prediction of a compound's potential to cause cardiac arrhythmias. The application of this paradigm to potent hERG inhibitors like this compound is critical for ensuring cardiovascular safety and guiding the development of safer medicines.
References
- 1. CIPA [cipaproject.org]
- 2. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are hERG agonists and how do they work? [synapse.patsnap.com]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. sophion.com [sophion.com]
Application Notes and Protocols for Cell Culture Techniques for Stable hERG Expressing Cell Lines in the Evaluation of hERG Channel Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) that is critical for cardiac action potential repolarization.[1][2] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[2] Consequently, assessing the interaction of new chemical entities with the hERG channel is a mandatory step in preclinical drug development, as recommended by regulatory agencies like the FDA.[3][4]
While much of the focus has been on hERG inhibitors, there is a growing interest in hERG channel activators. These compounds have the potential to be therapeutic for conditions like Long QT Syndrome (LQTS), a genetic disorder characterized by a prolonged QT interval.[5] This document provides detailed application notes and protocols for the culture of stable hERG-expressing cell lines and their use in the functional characterization of hERG channel activators.
It is important to note that a specific compound designated "hERG-IN-2" was not found in the public scientific literature. Therefore, this document will focus on the general principles and techniques for evaluating hERG channel activators, using known examples from the literature to illustrate the methodologies.
Stable hERG Expressing Cell Lines
The generation of stable cell lines expressing the hERG channel is a fundamental tool for in vitro hERG liability testing. The most commonly used host cell lines are Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells, due to their robust growth characteristics and low endogenous ion channel expression.
Generation of Stable Cell Lines
The process involves introducing a mammalian expression vector containing the KCNH2 gene (encoding hERG) and a selectable marker into the host cells.
Protocol 1: Generation of a Stable hERG Expressing Cell Line
-
Vector Construction: Clone the full-length human KCNH2 cDNA into a mammalian expression vector (e.g., pcDNA3.1). The vector should also contain a selectable marker, such as the neomycin resistance gene (for G418 selection) or puromycin resistance gene.
-
Transfection: Transfect the host cell line (e.g., HEK293) with the expression vector using a suitable transfection reagent (e.g., lipofection-based).
-
Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic to the culture medium (e.g., 400-800 µg/mL G418 for neomycin selection).
-
Clonal Selection: After 2-3 weeks of selection, individual antibiotic-resistant colonies will appear. Isolate these colonies using cloning cylinders or by limiting dilution.
-
Expansion and Screening: Expand each clone and screen for stable hERG expression and functional channel activity using techniques like immunofluorescence, Western blotting, and patch-clamp electrophysiology.
-
Cryopreservation: Preserve validated high-expressing and stable clones in liquid nitrogen for long-term storage.
Cell Culture and Maintenance
Proper cell culture techniques are crucial for maintaining the stability and functional integrity of the hERG expressing cell lines.
Protocol 2: Culture and Maintenance of Stable hERG-HEK293 Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic (e.g., 400 µg/mL G418).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Passage cells when they reach 80-90% confluency.
-
Wash the cell monolayer with Phosphate-Buffered Saline (PBS).
-
Incubate with a suitable dissociation reagent (e.g., Trypsin-EDTA) until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:5 to 1:10).
-
-
Cryopreservation:
-
Resuspend harvested cells in a freezing medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot into cryovials and freeze slowly to -80°C before transferring to liquid nitrogen.
-
Functional Characterization of hERG Channel Activators
The primary method for assessing the functional effects of compounds on hERG channels is patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents.
Manual and Automated Patch-Clamp Electrophysiology
Protocol 3: Whole-Cell Patch-Clamp Recording of hERG Currents
-
Cell Preparation: Plate the stable hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application: Perfuse the cells with the external solution containing the test compound (e.g., a known hERG activator like RPR260243 or the compound of interest).
-
Data Analysis: Measure the peak tail current amplitude in the presence and absence of the compound to determine the percentage of activation. Construct concentration-response curves to determine the EC50 (half-maximal effective concentration).
Table 1: Example Voltage Protocol for hERG Activation
| Parameter | Value |
| Holding Potential | -80 mV |
| Depolarizing Step | +20 mV for 2 seconds |
| Repolarizing Step | -50 mV for 2 seconds |
| Sweep Frequency | 0.1 Hz |
Data Presentation
Quantitative data should be summarized in tables for easy comparison.
Table 2: Example Data for a Hypothetical hERG Activator (hERG-IN-X)
| Compound | EC50 (µM) | Maximum Activation (%) | Mechanism of Action |
| RPR260243 | 5.2 | 150 ± 12 | Slows deactivation, reduces inactivation |
| PD118057 | 10.8 | 180 ± 20 | Reduces inactivation |
| hERG-IN-X | 3.5 | 165 ± 15 | To be determined |
Signaling Pathways and Experimental Workflows
hERG Channel Regulation
The hERG channel is subject to regulation by intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC). Understanding these pathways is important for interpreting compound effects.
Caption: Regulation of hERG channel activity by PKA and PKC signaling pathways.
Experimental Workflow
The overall workflow for generating and testing stable hERG-expressing cell lines for activator screening is a multi-step process.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are hERG agonists and how do they work? [synapse.patsnap.com]
- 5. iris.unipv.it [iris.unipv.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing hERG-IN-2 Patch Clamp Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize seal resistance in hERG-IN-2 patch clamp experiments.
Troubleshooting Guide
This guide addresses common issues encountered during hERG patch clamp experiments, focusing on achieving and maintaining high-resistance seals.
Question: I am struggling to obtain a giga-ohm seal (>1 GΩ). What are the most common causes and how can I troubleshoot this?
Answer:
Difficulty in forming a gigaseal is a frequent challenge. The issue can typically be traced back to one of three areas: the quality of the cells, the properties of the micropipette, or the experimental solutions and environment.
Troubleshooting Steps:
-
Assess Cell Health: Healthy, viable cells are crucial for forming a stable seal.
-
Visual Inspection: Ensure cells have a smooth, rounded appearance. Avoid cells that are irregular in shape, appear granular, or are part of a dense, confluent layer.
-
Passage Number: Use cells at a low passage number, as prolonged culturing can affect membrane properties.
-
Cell Preparation: After dissociation, ensure a viable single-cell suspension is obtained with minimal debris by using gentle pipetting.[1]
-
-
Optimize the Patch Pipette: The interface between the pipette tip and the cell membrane is critical.
-
Pipette Resistance: For whole-cell recordings, a pipette resistance of 3-7 MΩ is generally recommended.[2] Pipettes with very high resistance (>10 MΩ) can make it difficult to achieve the whole-cell configuration.[2]
-
Fire Polishing: Fire-polishing the pipette tip can create a smoother surface, which facilitates a tighter seal.[2][3]
-
Pipette Tip Cleanliness: Debris on the pipette tip will prevent a giga-seal from forming. Applying positive pressure to the pipette as it approaches the cell can help keep the tip clean.[3]
-
-
Check Solutions and Environment:
-
Solution Filtration: Filter all extracellular and intracellular solutions to remove any particulate matter that could interfere with seal formation.
-
Divalent Cations: The presence of millimolar concentrations of Mg²⁺ and Ca²⁺ in the recording solutions is generally accepted to promote seal formation.[4][5]
-
Osmolarity: A slightly hypotonic intracellular solution (around 10% more dilute than the extracellular solution) can improve seal formation and stability.[2]
-
Vibration: Ensure the patch clamp setup is on an anti-vibration table in a quiet room to minimize mechanical instability.
-
Question: My seal forms but is unstable and deteriorates quickly. What can I do to improve seal stability?
Answer:
Seal instability can be frustrating and can compromise the quality and duration of your recordings. Here are several factors to consider:
Troubleshooting Steps:
-
Cell Membrane Health: An unhealthy cell membrane may not be able to maintain a tight seal with the glass pipette. Refer to the cell health assessment points in the previous question.
-
Mechanical Drift: Slow mechanical drift of the micromanipulator or the microscope stage can physically pull the pipette away from the cell, causing the seal to be lost.
-
Stabilization Time: Allow all components of the rig to thermally equilibrate before starting to patch.
-
Pipette Holder: Ensure the pipette is securely clamped in the holder and that there are no leaks in the suction tubing.[2]
-
-
Applied Voltage: Applying a holding potential can sometimes help to stabilize a seal, but an excessively high voltage can also cause instability.[6]
-
Gradual Application: If applying a holding potential during sealing, consider stepping down the voltage gradually (e.g., to -70 mV) as the seal resistance increases.[6]
-
-
Extracellular Solution Additives:
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable seal resistance for hERG patch clamp experiments?
For high-quality hERG current recordings, a seal resistance of >1 GΩ is required.[7][8] This high resistance is necessary to minimize the leak current, which can otherwise contaminate the recording of the relatively small hERG currents and affect the accuracy of pharmacological assessments.
Q2: How does temperature affect hERG channel recordings and seal resistance?
hERG channel kinetics and pharmacology are temperature-sensitive.[7][9] Therefore, it is recommended to perform experiments at or near physiological temperature (35-37°C).[7][10] While temperature can affect the fluidity of the cell membrane, there is no direct evidence to suggest that physiological temperatures negatively impact the ability to form a gigaseal. Stable temperature control is crucial for consistent results.
Q3: Are there specific cell lines that are better for hERG patch clamp studies?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK 293) cells are commonly used for hERG patch clamp assays as they provide stable and robust expression of the hERG channel.[1][10] The choice between them may depend on the specific experimental goals and the expression system's characteristics.
Q4: For automated patch clamp systems, what are "seal enhancers" and why are they used?
In automated, planar patch clamp systems, "seal enhancers" are often used to promote the formation of high-resistance seals between the cell membrane and the chip substrate. A commonly used seal enhancer is CaF₂, which is thought to form a precipitate at the interface between the intracellular and extracellular solutions, thereby facilitating a tighter seal. However, fluoride can have unintended effects on intracellular signaling pathways.[11] As an alternative, solution pairs like Ba²⁺ and SO₄²⁻ (forming BaSO₄) have been developed to achieve high seal resistance without the confounding effects of fluoride.[11]
Q5: Can the composition of the intracellular solution affect seal formation?
Yes, the intracellular solution can influence seal formation. As mentioned earlier, ensuring the intracellular solution is slightly hypotonic to the extracellular solution can aid in seal stability.[2] Additionally, the presence of certain ions can be a factor. While the exact mechanisms are not fully understood, the interaction between ions in the solution, the glass of the pipette, and the cell membrane all contribute to the forces that lead to a gigaseal.[5]
Data Summary Tables
Table 1: Effect of Reducing Agents on Gigaseal Formation Success Rate
| Experimenter Level | Control Conditions (>0.5 GΩ) | With 200 μM DTT (>0.5 GΩ) | With 1 mM TCEP (>0.5 GΩ) |
| Advanced | 56.8% | 77.3% | 81.0% |
| Intermediate | 45.0% | 53.8% | Not Reported |
| Beginner | 33.3% | 68.4% | Not Reported |
Data summarized from experiments on DRG neurons.[4]
Table 2: Recommended Solution Compositions for hERG Patch Clamp
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | K-gluconate | 120 |
| KCl | 20 | |
| HEPES | 10 | |
| EGTA | 5 | |
| MgATP | 1.5 | |
| pH adjusted to 7.3 with KOH |
This is a commonly used and recommended solution set. Note that a liquid junction potential of approximately 15 mV may result and should be corrected for.[7]
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch Clamp Recording of hERG Currents
1. Cell Preparation:
- Use CHO or HEK 293 cells stably expressing the hERG channel.
- Culture cells to 70-90% confluency. For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.[10]
- Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
2. Pipette Preparation:
- Pull pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
- Fire-polish the pipette tips to smooth the opening.
- Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the tip.
3. Obtaining a Gigaseal:
- Mount the pipette in the holder and apply positive pressure.
- Under visual control, lower the pipette and approach a healthy-looking, isolated cell.
- Gently touch the pipette tip to the cell membrane. A slight dimple in the cell surface should be visible.[3]
- Release the positive pressure. A seal should begin to form, indicated by an increase in resistance.
- Apply gentle suction to facilitate the formation of a >1 GΩ seal.
4. Achieving Whole-Cell Configuration:
- Once a stable gigaseal is formed, apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip.
- Alternatively, brief, high-voltage "zap" pulses can be used to rupture the membrane.[3]
5. hERG Current Recording:
- Switch the amplifier to voltage-clamp mode.
- Apply a holding potential of -80 mV.
- Use a voltage protocol appropriate for eliciting hERG currents. A recommended protocol involves a depolarizing step to +20 mV or +40 mV, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[1][7][12]
- Allow the cell to stabilize for several minutes before applying any compounds. Monitor access resistance and holding current for stability.[7]
Protocol 2: Preparation of Solutions for Automated Patch Clamp with Seal Enhancers
This protocol is adapted for automated systems like the Qube 384, which may use seal-enhancing solution pairs.
1. Extracellular Solution:
- Prepare the standard extracellular solution as detailed in Table 2.
- For seal enhancement using BaSO₄, add BaCl₂ to the extracellular solution to a final concentration of ≥ 3 mM.[11]
2. Intracellular Solution:
- Prepare an intracellular solution containing SO₄²⁻. For example, replace KCl with K₂SO₄. The exact composition will depend on the specific requirements of the automated patch clamp system.
- If using the CaF₂ seal enhancement method, the intracellular solution would contain a fluoride salt (e.g., KF) instead of a sulfate salt.[1][11]
3. Cell Preparation for Automated Patch Clamp:
- Harvest cells and create a high-viability single-cell suspension.
- Adjust the cell density to the concentration recommended by the instrument manufacturer (e.g., approximately 1 x 10⁶ cells/mL).[1]
- Maintain the cell suspension on ice or at a controlled temperature as recommended.
Visualizations
Caption: Troubleshooting workflow for failure to form a gigaseal.
Caption: Step-by-step experimental workflow for gigaseal formation.
References
- 1. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 11. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 12. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating hERG-IN-2 assay variability between labs and platforms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in the hERG-IN-2 assay between different laboratories and platforms.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in hERG assay results?
A1: Variability in hERG assay results can arise from several factors, including the experimental temperature, the voltage-clamp protocol used, the specific patch-clamp platform (manual vs. automated), inter-laboratory procedural differences, the cell line expressing the hERG channel, and the physicochemical properties of the test compounds.[1][2][3][4][5][6]
Q2: How significantly can temperature affect hERG IC50 values?
A2: Temperature can have a marked effect on the measured potency of some hERG inhibitors. For instance, the block by drugs like d,l-sotalol and erythromycin has been shown to be temperature-sensitive.[2][7] It is recommended to perform experiments at or near physiological temperatures (35-37°C) to ensure the clinical relevance of the data.[2][4][8]
Q3: Why is the choice of voltage protocol so critical for hERG assays?
A3: The voltage protocol is a major determinant of the measured IC50 value because hERG channel blockers can exhibit state-dependent binding (i.e., preferential binding to the closed, open, or inactivated state of the channel).[3][4] Different voltage protocols alter the proportion of time the channel spends in each state, thus influencing the apparent potency of a compound. For some drugs, such as cisapride, IC50 values can vary by as much as 60-fold depending on the protocol used.[3]
Q4: What are the key differences in variability between manual and automated patch-clamp platforms?
A4: Manual patch-clamp is considered the "gold standard" for its data quality.[9] Automated patch-clamp (APC) systems offer higher throughput but can introduce variability.[5][10] A multi-laboratory study using APC platforms found an overall variability of 16x.[1] Another study comparing different APC platforms noted that within-platform variance was a significant contributor to total variability for some drugs.[11] Hydrophobic compounds can be particularly challenging for APC systems due to non-specific binding.[5]
Q5: How can inter-laboratory variability be minimized?
A5: Adhering to standardized protocols and best practices, such as those outlined in the ICH S7B Q&A guidelines, is crucial for reducing inter-laboratory variability.[6][12][13] This includes standardization of the voltage protocol, temperature, cell line, and quality control measures. Even with standardization, a multi-site manual patch clamp study reported a residual variability of approximately 5-fold.[6]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for a Known Compound
| Possible Cause | Troubleshooting Step |
| Different experimental temperatures used across experiments. | Ensure all experiments are conducted at a consistent, preferably near-physiological, temperature (35-37°C).[2][4][8] Document the bath temperature for every experiment. |
| Inconsistent voltage protocols applied. | Use a standardized voltage protocol, such as the CiPA step-ramp protocol, for all assays.[3][14] Verify that the protocol implementation is identical across all setups. |
| Compound degradation or precipitation. | Prepare fresh compound stock solutions. For hydrophobic compounds, consider using a surfactant in the extracellular solution to improve solubility and reduce non-specific binding, especially in automated systems.[15] |
| Cell line passage number or health variability. | Use cells within a consistent and low passage number range. Monitor cell health and discard cells with significant fluctuations in quality control parameters like seal resistance and holding current.[9][16] |
Issue 2: Discrepancy Between Manual and Automated Patch-Clamp Data
| Possible Cause | Troubleshooting Step |
| Compound properties affecting automated systems. | For "sticky" or hydrophobic compounds, be aware of potential compound loss in the microfluidic systems of APC platforms.[1][5] Consider performing concentration verification analysis. |
| Differences in solution exchange times. | Optimize the solution exchange protocols on the APC system to ensure complete and rapid compound application, mimicking the conditions of manual patch-clamp. |
| Quality control criteria are not equivalent. | Apply stringent and equivalent data quality filters for both manual and automated experiments. This includes criteria for seal resistance, series resistance, and current amplitude.[9][17] |
Data Presentation: Summary of Reported hERG Assay Variability
| Source of Variability | Platform(s) | Reported Magnitude of Variability | Reference(s) |
| Inter-Laboratory (Standardized Protocol) | Manual Patch-Clamp | ~5-fold difference in block potency | [6] |
| Inter-Laboratory (Standardized Protocol) | Automated Patch-Clamp (QPatch, Qube, SyncroPatch) | 16-fold overall variability | [1] |
| Voltage Protocol | Manual Patch-Clamp | Up to 60-fold difference in IC50 for cisapride | [3] |
| Temperature | Manual Patch-Clamp | Marked temperature sensitivity for certain drugs (e.g., erythromycin) | [2][7] |
| Compound Properties (Terfenadine) | Manual vs. Automated Patch-Clamp | 23-fold difference in manual patch; significant discrepancy between manual and automated | [5] |
Experimental Protocols
Standardized Manual Patch-Clamp Protocol (Based on ICH S7B Recommendations)
-
Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[9][18] Culture cells to 70-90% confluency before passaging. Plate cells onto glass coverslips 24-48 hours prior to recording.[9]
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Voltage Protocol (CiPA Step-Ramp):
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2 seconds.
-
Repolarizing ramp back to -80 mV over 1 second.
-
Apply pulses at a frequency of 0.1-0.2 Hz.[13]
-
-
Compound Application:
-
Establish a stable baseline recording in vehicle solution for at least 3 minutes.
-
Apply multiple concentrations of the test compound cumulatively, allowing the current to reach steady-state at each concentration.
-
Include positive controls (e.g., dofetilide, cisapride) and a negative control (vehicle).[8]
-
-
Data Analysis:
-
Measure the peak tail current during the repolarizing step.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50.[19]
-
Visualizations
Caption: Standardized hERG Assay Experimental Workflow.
Caption: Troubleshooting Logic for High hERG IC50 Variability.
References
- 1. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 2. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 10. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in recombinant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publication: Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 13. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 14. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hERG potassium channel assay. [bio-protocol.org]
Common artifacts in hERG electrophysiology recordings of hERG-IN-2
Important Note for Researchers: Following a comprehensive search of available scientific literature and databases, no specific information, experimental data, or documented artifacts related to a compound designated "hERG-IN-2" in the context of hERG electrophysiology recordings could be identified.
Therefore, the following technical support guide is based on common artifacts and troubleshooting strategies encountered during hERG electrophysiology experiments with various inhibitors. The information provided is general and should be adapted based on the observed behavior of any novel compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in hERG electrophysiology recordings?
A1: Researchers frequently encounter several types of artifacts during hERG patch-clamp experiments. These can be broadly categorized as:
-
Seal Instability: A poor giga-seal (<1 GΩ) can lead to a noisy baseline and fluctuating leak currents, obscuring the hERG current.
-
Current Rundown: A gradual decrease in the hERG current amplitude over the course of an experiment is a common phenomenon. This can be caused by factors such as dialysis of essential intracellular components or changes in the channel's phosphorylation state.[1]
-
Voltage-Clamp Errors: Inadequate series resistance compensation can lead to a discrepancy between the commanded and the actual membrane potential, distorting the current-voltage relationship and kinetics of the recorded currents.
-
Solution Exchange Issues: Incomplete or slow solution exchange when applying a test compound can result in an underestimation of the compound's potency and slow onset of the blocking effect.
-
Compound Precipitation: Poorly soluble compounds can precipitate in the experimental solutions, leading to inconsistent results and potential mechanical obstruction of the perfusion system.
Q2: My hERG current is showing significant rundown. How can I minimize this?
A2: Minimizing current rundown is crucial for obtaining reliable data, especially for long-duration experiments. Here are some strategies:
-
Internal Solution Composition: Ensure your intracellular solution contains ATP and GTP to support cellular metabolism and maintain channel phosphorylation.[1]
-
Perforated Patch: Consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin. This method preserves the integrity of the intracellular environment, reducing rundown.
-
Temperature: Perform recordings at a stable, physiological temperature (35-37°C), as temperature fluctuations can affect channel activity and stability.[2]
-
Time Course Monitoring: Always monitor the baseline hERG current for a stable period before applying any compound. This allows for the quantification of rundown and correction of the data if necessary.
Q3: I am observing a very slow onset of block with my test compound. What could be the reason?
A3: A slow onset of block can be attributed to several factors:
-
Compound Properties: The compound may have slow binding kinetics to the hERG channel.
-
Perfusion System: Check your perfusion system for dead volume or slow exchange rates. Ensure the solution is reaching the cell efficiently.
-
Cellular Accumulation: The compound might need to accumulate in the cell membrane or cytoplasm to reach its target, which can be a time-dependent process.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues during hERG electrophysiology experiments.
Guide 1: Unstable Baseline Current and High Noise
| Symptom | Possible Cause | Troubleshooting Step |
| Noisy baseline, inability to form a stable giga-seal. | 1. Poor cell health. 2. Debris in the recording chamber or on the pipette tip. 3. Mechanical vibration. | 1. Use healthy, well-maintained cells. 2. Ensure all solutions are filtered and the recording chamber is clean. 3. Use an anti-vibration table and ensure all equipment is stable. |
| Gradual increase in baseline current (leak). | Seal degradation over time. | 1. Monitor seal resistance throughout the experiment. 2. If the seal drops significantly, discard the recording. 3. Try using freshly prepared pipettes. |
Guide 2: Inconsistent Compound Effects
| Symptom | Possible Cause | Troubleshooting Step |
| Variable IC50 values between experiments. | 1. Inaccurate compound concentrations. 2. Compound instability or precipitation. 3. Inconsistent voltage protocol application. | 1. Prepare fresh compound dilutions for each experiment. 2. Check compound solubility in the recording solutions. Consider using a surfactant if appropriate.[3] 3. Use a standardized voltage protocol for all experiments.[2] |
| No observable effect of the compound. | 1. Incorrect compound concentration. 2. Inactive batch of the compound. 3. Rapid washout of the compound. | 1. Verify the final concentration of the compound. 2. Test a fresh batch of the compound. 3. Ensure continuous perfusion of the compound during the recording period. |
Experimental Protocols
A standardized experimental protocol is essential for reproducible results. The following is a typical whole-cell patch-clamp protocol for recording hERG currents.
Cell Preparation and Solutions
-
Cell Line: HEK293 or CHO cells stably expressing the hERG channel are commonly used.[4]
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with KOH.
Voltage-Clamp Protocol
A common voltage protocol to elicit hERG currents involves the following steps:
-
Hold the cell at a holding potential of -80 mV.
-
Depolarize to a test potential of +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarize to -50 mV to elicit a large tail current as channels recover from inactivation.
This protocol can be modified based on the specific research question. For instance, a step-ramp protocol is sometimes used to better assess drug effects under more physiological conditions.[5]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a hERG electrophysiology experiment.
Caption: A typical workflow for a hERG electrophysiology experiment.
The following diagram illustrates a troubleshooting decision tree for unstable hERG recordings.
Caption: Troubleshooting decision tree for unstable hERG recordings.
References
hERG assay data analysis pitfalls for compounds like hERG-IN-2
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for hERG assay data analysis. Special attention is given to the pitfalls that may arise when working with challenging compounds, exemplified by molecules like hERG-IN-2, which may exhibit complex interactions with the hERG channel.
Frequently Asked Questions (FAQs)
Q1: What is the hERG assay, and why is it critical in drug development?
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a potassium ion channel (KCNH2 or Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart's electrical state after each beat.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG).[2] This condition, known as Long QT Syndrome, increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[3] Because of this risk, regulatory agencies require hERG liability assessment for new drug candidates, making it a critical step in safety pharmacology.[4]
Q2: What are the primary methods for assessing hERG channel activity?
There are several methods, each with its own advantages and limitations:
-
Manual Patch-Clamp: Considered the "gold standard," this electrophysiology technique directly measures the flow of ions through the hERG channel in a single cell.[5][6] It provides high-quality, detailed data on the mechanism of channel blockade but is low-throughput and technically demanding.[6]
-
Automated Patch-Clamp (APC): APC platforms increase the throughput of electrophysiological recordings, allowing for earlier and more widespread screening of compounds.[7] While providing functional data similar to the manual method, results can show higher variability between laboratories.[8]
-
Binding Assays: These are high-throughput biochemical assays that measure whether a compound displaces a known ligand from the hERG channel.[9] They do not provide functional information on how the compound affects the channel's activity but are useful for early-stage screening to flag potential binders.[10]
-
In Silico Modeling: Computational models are used to predict a compound's potential to block the hERG channel based on its chemical structure.[11] These methods are valuable for prioritizing compounds at the very earliest stages of drug discovery.[10]
Q3: What is the difference between state-dependent and voltage-dependent hERG block?
The hERG channel transitions between several conformational states: closed, open, and inactivated.[12]
-
State-dependent block occurs when a compound preferentially binds to a specific state of the channel (e.g., the open or inactivated state). Many hERG blockers, for instance, are open-channel blockers.[13]
-
Voltage-dependent block describes how the potency of a compound changes with the membrane potential. This is often linked to state-dependency, as the proportion of channels in each state is determined by the membrane voltage.[13] Understanding these characteristics is crucial for accurately assessing a compound's risk profile.
Troubleshooting Guide: Data Analysis Pitfalls
Q4: My baseline hERG current is unstable or shows significant "rundown." What are the common causes and solutions?
Current instability or rundown (a gradual decrease in current amplitude over time) can compromise the quality of your data.
Potential Causes:
-
Poor Seal Quality: The connection (seal) between the patch pipette and the cell membrane may be unstable. A seal resistance of less than 1 GΩ can lead to current leakage.[2]
-
Cell Health: The cells may be unhealthy or dying, leading to a decline in channel expression and function.
-
Intracellular Solution: The composition of the solution inside the pipette may not be optimal, leading to changes in channel activity over the long duration of an experiment.
-
Extracellular Divalent Cations: High concentrations of divalent cations like Mg²⁺ in the external solution can destabilize the seal and even directly block the hERG channel.[14]
Solutions:
-
Optimize Patching Technique: Ensure a high-resistance seal (>1 GΩ) is formed before starting the recording.
-
Use Healthy Cells: Only use cells from a healthy, logarithmically growing culture. Discard cells that appear unhealthy or have unstable currents during the initial stabilization period.[5]
-
Check Solutions: Verify the composition and pH of all recording solutions.
-
Modify Voltage Protocol: To correct for small, stable leak currents, you can add a short voltage step where hERG channels are not open (e.g., -120 mV) and subtract the resulting current from your measurement.[14]
Q5: The IC50 value for my compound varies significantly between experiments. What could be causing this?
IC50 variability is a common and frustrating issue in hERG assays. Multi-laboratory studies have shown that hERG potency values can vary by as much as 5-fold to 16-fold even with standardized protocols.[8][15]
Potential Causes & Solutions for Compounds like this compound:
| Pitfall | Potential Cause | Troubleshooting Steps |
| Compound Solubility | The compound may be precipitating out of solution at higher concentrations, leading to an artificially low apparent potency. This is common for hydrophobic compounds. | 1. Visually inspect solutions for precipitation. 2. Measure the actual concentration of the compound in the assay solution after the experiment.[8] 3. Use a lower final DMSO concentration (e.g., ≤0.1%).[5] |
| Slow Binding Kinetics | The compound may bind to and/or dissociate from the hERG channel very slowly. If the drug exposure time is too short, the blocking effect will not reach a steady state, underestimating the compound's true potency.[7] | 1. Increase the incubation time for each concentration to ensure the block has reached equilibrium. 2. Monitor the time course of the block to determine when a steady state is achieved. |
| Compound Adsorption | Hydrophobic compounds can stick to the plastic tubing and chambers of the perfusion system, reducing the actual concentration delivered to the cells. | 1. Use perfusion systems with minimal tubing length. 2. Pre-condition the system by flushing it with the compound solution before the experiment. 3. Verify the compound concentration in samples collected after the experiment.[5] |
| Inconsistent Protocols | Minor differences in the voltage protocol, temperature, or cell line used can lead to significant differences in measured IC50 values. | 1. Strictly adhere to a standardized experimental protocol.[16] 2. Record and report the temperature at which the experiment was performed, as hERG gating is temperature-sensitive.[14] |
| Data Fitting Issues | If the compound does not achieve a full block due to solubility limits or weak potency, fitting the data to a standard four-parameter logistic equation can be unreliable. | 1. If a maximal block is not achieved, consider reporting an IC20 or IC30 value instead of forcing an IC50 calculation.[16] 2. Ensure you have a sufficient number of data points across a wide concentration range. |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
This protocol is a generalized procedure based on standard practices in the field.[5][6]
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare stock solutions in 100% DMSO. Dilute to final concentrations in the extracellular solution, ensuring the final DMSO concentration is ≤0.1%.[5]
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software (e.g., HEKA EPC10 with PatchMaster Pro).[5]
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell configuration with a high seal resistance (>1 GΩ).
-
Maintain the recording temperature at physiological conditions (e.g., 36 ± 1 °C) for maximum clinical relevance.[5]
-
Apply series resistance compensation (≥80%) to minimize voltage errors.[5]
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 1-2 seconds. The characteristic "tail current" measured during this step is used to quantify the hERG block.
-
Repeat this voltage pulse at regular intervals (e.g., every 15 seconds).
-
-
Compound Application & Analysis:
-
Establish a stable baseline recording in a vehicle (0.1% DMSO) solution.
-
Apply increasing concentrations of the test compound cumulatively, allowing the current to reach a steady state at each concentration.
-
Calculate the percentage inhibition of the peak tail current at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[5]
-
Data Presentation: Inter-Laboratory Variability
The following table summarizes example IC50 values for common reference compounds, illustrating the variability that can be observed in hERG assays. It is crucial for each lab to establish its own safety margin threshold based on internal data.[4]
| Compound | Reported hERG IC50 (µM) | Assay Type | Reference |
| Moxifloxacin | 18.66 | Manual Patch-Clamp | [2] |
| Ondansetron | 2.49 | Manual Patch-Clamp | [2] |
| Dofetilide | 0.0098 | Manual Patch-Clamp | [5] |
| Terfenadine | 0.01 (Manual) vs. 0.077 (Automated) | Patch-Clamp Comparison | [7] |
| Amsacrine | 0.209 | Patch-Clamp (HEK cells) | [17] |
| Atomoxetine | 6.3 | Patch-Clamp | [18] |
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for a manual patch-clamp hERG assay.
Caption: hERG channel gating states and potential blocker interactions.
Caption: Decision tree for troubleshooting hERG IC50 variability.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 3. Flavonoids and hERG channels: Friends or foes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cardiac HERG currents by the DNA topoisomerase II inhibitor amsacrine: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atomoxetine - Wikipedia [en.wikipedia.org]
Refinement of voltage protocols for accurate hERG-IN-2 characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Our goal is to help you refine your voltage protocols and experimental procedures to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during hERG patch-clamp experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Seal Resistance (<1 GΩ) | 1. Poor cell health or membrane quality. 2. Debris or imperfections on the patch pipette tip. 3. Improper pipette pressure or positioning. | 1. Use healthy, properly cultured cells. Consider a brief enzyme treatment to clean cell surfaces. 2. Fire-polish pipettes and ensure the tip is clean before approaching the cell. 3. Apply gentle positive pressure when approaching the cell and release it to form a seal. Avoid excessive suction. |
| Unstable Baseline Current (Rundown) | 1. Gradual loss of intracellular components essential for channel function. 2. Accumulation of channel inactivation over successive sweeps. 3. Temperature fluctuations in the recording chamber. | 1. Include ATP and GTP in your internal solution to support cellular metabolism. 2. Allow for a sufficient recovery period between voltage sweeps. A holding potential of -80 mV is commonly used.[1][2] 3. Ensure stable bath temperature using a reliable temperature controller, especially when recording at physiological temperatures (35-37°C).[1][3] |
| High Variability in hERG Current Amplitude | 1. Inconsistent voltage clamp quality (series resistance). 2. Cell-to-cell variability in hERG expression. 3. Temperature instability. | 1. Monitor and compensate for series resistance throughout the experiment. Data should be discarded if series resistance changes significantly.[2] 2. While some variability is expected, ensure consistent cell passage number and culture conditions. Increase the number of recorded cells to obtain a reliable average. 3. Maintain a constant recording temperature, as hERG channel kinetics are highly temperature-sensitive.[4][5][6] |
| Incomplete Blockade with a Known hERG Blocker | 1. Incorrect drug concentration or solution stability issues. 2. Use of a voltage protocol that does not favor the drug's binding state. 3. Presence of a significant non-hERG current component. | 1. Prepare fresh drug solutions and verify the final concentration. 2. Some drugs preferentially bind to the open or inactivated state of the hERG channel.[7] Consider using a protocol with a longer depolarizing step to promote these states. 3. At the end of the experiment, apply a high concentration of a specific hERG blocker like E-4031 (0.5-1 µM) to determine the residual current and subtract it from your recordings.[1][2] |
Frequently Asked Questions (FAQs)
Protocol Design and Execution
Q1: What constitutes a good baseline recording before applying a test compound?
A1: A stable baseline is crucial for accurate assessment of drug effects. Before drug application, you should observe less than a 10% difference in hERG current amplitudes over 25 consecutive recording sweeps.[1][2] The holding current and input resistance should also remain stable throughout this period.
Q2: What are the key components of a standard voltage protocol for hERG characterization?
A2: A typical voltage protocol includes several key phases designed to probe different aspects of hERG channel gating:
-
Leak Subtraction: A ramp from -120 mV to -80 mV where the hERG channel is closed can be used to estimate and subtract leak currents.[8][9]
-
Activation Step: A depolarizing step to a positive potential (e.g., +40 mV) to activate the channels.
-
Repolarization/Tail Current Step: A subsequent step to a negative potential (e.g., -50 mV) to elicit the characteristic large tail current as channels recover from inactivation and deactivate.
-
Deactivation Step: A final step to a more hyperpolarized potential (e.g., -80 mV) to allow for complete channel closure before the next sweep.
Q3: Should I use a step or a ramp protocol for my experiments?
A3: Both step and ramp protocols are effective and the choice may depend on your specific research question.
-
Step protocols are excellent for studying the kinetics of activation, deactivation, and inactivation at specific voltages.
-
Ramp protocols , such as a slow ramp down from +40 mV to -80 mV, can provide a rapid assessment of the voltage-dependence of the current and are recommended by the FDA for quantifying drug potency.[1][2] Short, information-rich protocols combining steps and ramps are also being developed to efficiently capture channel kinetics for mathematical modeling.[8][9][10]
Data Analysis and Interpretation
Q4: How should I measure the hERG current to assess drug-induced block?
A4: For ramp protocols, the hERG current is typically measured as the peak outward current during the repolarizing ramp phase.[1] To quantify the effect of a drug, the steady-state current amplitude in the presence of the drug (averaged from at least 5 consecutive traces) is divided by the average amplitude from the last 5 traces in the control solution just before drug application to calculate the fractional block.[1]
Q5: Why is it important to perform hERG experiments at physiological temperatures?
A5: hERG channel kinetics are highly sensitive to temperature.[4][5][6] Recordings at physiological temperatures (35-37°C) are more representative of the in vivo situation.[1] However, maintaining a stable seal can be more challenging at these temperatures.[3] While room temperature screenings are common, it's important to be aware that drug potencies can differ significantly between room and physiological temperatures.[3][4]
Q6: What are appropriate positive controls for hERG inhibition assays?
A6: It is recommended to use well-characterized hERG inhibitors as positive controls to confirm the sensitivity and accuracy of your assay.[1] Commonly used positive controls include cisapride, terfenadine, dofetilide, and E-4031.[1][2]
Experimental Protocols
Standard FDA-Recommended hERG Voltage Ramp Protocol
This protocol is designed for assessing drug potency on hERG channels expressed in recombinant cell lines.[1][2]
-
Holding Potential: -80 mV
-
Depolarizing Step: Step to +40 mV for 1000 ms.
-
Repolarizing Ramp: Ramp down to -80 mV over 100 ms (-1.2 V/s).
-
Hyperpolarizing Step (for resistance check): Step to -90 mV for 100 ms.
-
Return to Holding: Return to -80 mV.
-
Sweep Frequency: This protocol should be repeated every 5 seconds.
Data Quality and Acceptance Criteria
-
Baseline Stability: hERG current amplitudes should vary by <10% over 25 consecutive sweeps before drug application.[1][2]
-
Series Resistance: Should be compensated and remain stable throughout the recording.
-
Temperature: Maintain a stable temperature, preferably near physiological (35-37°C), and report the temperature at which the experiment was conducted.[1]
Quantitative Data Summary
The following table summarizes the impact of temperature on the IC50 values of known hERG blockers. This highlights the importance of temperature control in hERG assays.
| Compound | IC50 at Room Temperature (22-25°C) | IC50 at Physiological Temperature (35-37°C) | Reference |
| Dofetilide | 12.3 nM | 9.9 nM | [3] |
| Cisapride | 21.8 nM | 45.1 nM | [3] |
| Terfenadine | 54.3 nM | 158.5 nM | [3] |
| Verapamil | 231.1 nM | 545.9 nM | [3] |
Visualizations
Caption: A flowchart of the major steps in a typical hERG patch-clamp experiment.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. sophion.com [sophion.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Characterization of hERG Channel Kinetics II: Temperature Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 9. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Technical Support Center: Overcoming False Positives in hERG Screening of hERG-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the hERG liability of compounds, with a focus on addressing potential false positives when screening hERG-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hERG channel inhibition?
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha-subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1][2][3] Inhibition of this channel can delay repolarization, leading to a prolonged QT interval and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[2][4][5] Many drugs can block the hERG channel by binding to a promiscuous site within the channel's inner pore.[3][5]
Q2: Why is this compound showing positive results in our initial screen, and could this be a false positive?
A positive result indicates that this compound may be inhibiting the hERG channel. However, false positives in hERG screening are a known issue and can arise from various factors depending on the assay platform used.[6][7] It is crucial to confirm findings from primary high-throughput screens with a more definitive method, such as patch-clamp electrophysiology, which is considered the gold standard.[8][9]
Q3: What are the common assay platforms for hERG screening, and how do they differ in their susceptibility to false positives?
Several platforms are used for hERG screening, each with its own advantages and disadvantages regarding throughput, cost, and potential for artifacts.
-
Automated Patch Clamp (APC): Considered the gold standard for assessing hERG liability, providing direct measurement of ion channel function.[6][9] While highly reliable, it can be susceptible to issues like current rundown, which can be misinterpreted as compound-induced inhibition.[6]
-
Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled hERG blocker (e.g., [3H]dofetilide) by the test compound. They are high-throughput and cost-effective but can produce false positives if the test compound binds to a site other than the radioligand binding site or if it interferes with the assay components.[2][10]
-
Fluorescence-Based Assays (e.g., Thallium Flux): These are high-throughput assays that measure the influx of a surrogate ion (like thallium) through the hERG channel.[2][11] While useful for primary screening, they can be prone to false negatives and may not detect all types of hERG blockers.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound Across Different Assays
Q: We are observing significantly different IC50 values for this compound when comparing results from our binding assay and our follow-up automated patch-clamp experiment. Why is this happening and which result should we trust?
A: Discrepancies in IC50 values between different hERG screening platforms are not uncommon.[12] Several factors can contribute to this:
-
Different Assay Principles: Binding assays measure the physical interaction of a compound with the channel protein, while electrophysiology assays measure the functional consequence of this interaction (i.e., channel block). A compound might bind to the channel without causing a functional block, leading to a false positive in the binding assay.
-
State-Dependent Binding: Many hERG blockers exhibit state-dependent binding, meaning they preferentially bind to the open or inactivated state of the channel.[5][13] The voltage protocols used in patch-clamp experiments can influence the conformational state of the channel, thus affecting the apparent potency of the compound. Binding assays are typically performed on cell membranes where the channel may not be in a native, cycling state.
-
Assay-Specific Artifacts: As mentioned, each assay has its own potential for artifacts. For instance, the choice of radioligand in a binding assay or the specific voltage protocol in a patch-clamp experiment can influence the outcome.[12]
Recommendation: The data from automated patch-clamp electrophysiology should be considered more physiologically relevant and is the regulatory gold standard.[9] Investigate the experimental conditions of both assays to identify any significant differences.
Issue 2: Suspected False Positive in the Primary Thallium Flux Screen for this compound
Q: Our high-throughput thallium flux assay flagged this compound as a potential hERG inhibitor. However, its chemical structure is not typical of known hERG blockers. How can we confirm if this is a genuine hit or a false positive?
A: While thallium flux assays are valuable for initial screening, they can generate false positives.[2][11] Here's a systematic approach to investigate a suspected false positive:
-
Confirm with an Orthogonal Assay: The most critical step is to re-test this compound in a different, preferably more direct, assay format. Automated patch-clamp electrophysiology is the recommended confirmatory assay.[2]
-
Evaluate for Assay Interference: Consider the possibility that this compound is interfering with the assay components. For example, some compounds can quench the fluorescent dye used in the assay, leading to a signal decrease that mimics channel blockade. Run appropriate controls to test for this, such as incubating the compound with the dye in the absence of cells.
-
Assess Cytotoxicity: At high concentrations, compounds can cause cell death, which would also lead to a loss of signal in the thallium flux assay. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) at the concentrations tested in the hERG screen.
Quantitative Data Summary
Table 1: Comparison of Common hERG Screening Platforms
| Assay Platform | Principle | Throughput | Cost | Potential for False Positives | Potential for False Negatives |
| Automated Patch Clamp | Direct measurement of ion current | Medium | High | Low (but can be affected by rundown)[6] | Very Low |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | High | Medium | Moderate (non-specific binding, assay interference)[10] | Low |
| Thallium Flux | Measurement of surrogate ion influx via fluorescence | High | Low | Moderate (fluorescence quenching, cytotoxicity)[2][11] | Moderate (may not detect all blocker types)[2] |
Experimental Protocols
Automated Patch Clamp (APC) Protocol for this compound
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before the experiment.
-
Instrument Setup: Prepare the automated patch-clamp system (e.g., QPatch or Patchliner) according to the manufacturer's instructions. Use appropriate intracellular and extracellular solutions.
-
Cell Handling: Harvest and prepare a single-cell suspension. Ensure high cell viability (>90%).
-
Seal Formation: Achieve a high-resistance seal (GΩ seal) between the cell membrane and the patch-clamp chip.
-
Voltage Protocol: Apply a voltage protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.
-
Compound Application: After establishing a stable baseline recording, apply a vehicle control followed by increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline and vehicle control responses. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Troubleshooting False Positives Workflow
Caption: A decision tree for troubleshooting suspected false positives with this compound.
hERG Channel Gating and Inhibition Pathway
Caption: Simplified model of hERG channel gating and sites of inhibition by this compound.
References
- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kCNH2 - Wikipedia [en.wikipedia.org]
- 4. Avoiding hERG-liability in drug design via synergetic combinations of different (Q)SAR methodologies and data sources: a case study in an industrial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced QT interval prolongation--regulatory guidance and perspectives on hERG channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 10. appggreatlakes.org [appggreatlakes.org]
- 11. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Temperature Effects on hERG-IN-2 Potency Measurements
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of temperature on hERG-IN-2 potency measurements. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical factor in hERG potency assays?
Temperature significantly influences the biophysical properties of the hERG potassium channel, affecting its kinetics and how it interacts with inhibitors like this compound.[1][2][3] Key temperature-dependent processes include:
-
Channel Gating Kinetics: Increased temperatures accelerate hERG channel activation, inactivation, recovery from inactivation, and deactivation kinetics. This can alter the channel's availability for drug binding.
-
Drug Binding and Potency: The potency of some compounds that block hERG channels is markedly temperature-sensitive.[1][4] For certain drugs, potency can increase at physiological temperatures compared to room temperature.
-
Correlation to In Vivo Conditions: Performing hERG screening at physiological temperatures (typically 35-37°C) is more likely to provide data that correlates better with the cardiac risk observed in living organisms.[1]
Q2: I'm seeing a significant difference in my this compound IC50 values when I switch from room temperature to physiological temperature. Is this expected?
Yes, this is an expected outcome for many hERG inhibitors. The potency of some compounds can shift significantly with temperature.[1] For example, the antibiotic erythromycin shows a marked increase in potency at physiological temperatures.[1][2][5] Conversely, the potency of other compounds may be reduced or remain unchanged.[6] Therefore, a shift in the IC50 value for this compound when changing temperature is plausible and highlights the importance of conducting assays at physiologically relevant temperatures.
Q3: My hERG currents look different at 35°C compared to 22°C, even without any compound. Why is that?
This is a normal and expected observation. At physiological temperatures, you can anticipate the following changes in hERG current kinetics compared to room temperature:
-
Increased Current Amplitude: The magnitude of the hERG tail current can nearly double at physiological temperature.[1]
-
Faster Decay: The outward tail current from deactivation decays much faster at higher temperatures.[1] For instance, the time constant for decay can decrease by approximately half when moving from 22°C to 35°C.[1]
-
Shift in Voltage Dependence: Increasing the temperature can shift the voltage dependence of activation in the hyperpolarizing direction and the voltage dependence of inactivation in the depolarizing direction.[7]
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound at physiological temperature.
Possible Causes and Solutions:
-
Inadequate Temperature Control:
-
Troubleshooting: Ensure your automated patch-clamp system's temperature control module is properly calibrated and functioning.[1] Monitor the temperature at the recording site throughout the experiment. Some systems use changes in open-hole resistance as a proxy for temperature equilibration.[1]
-
Solution: Allow sufficient time for the experimental solutions and the recording chamber to equilibrate to the target physiological temperature before starting your recordings.
-
-
Voltage Protocol Selection:
-
Troubleshooting: The voltage protocol used to elicit hERG currents can significantly impact the measured potency of a compound.[6] Different protocols may favor different channel states (closed, open, inactivated), and drug binding can be state-dependent.
-
Solution: For routine screening, a long pulse step protocol at room temperature may be sufficient.[6] However, for compounds with suspected temperature sensitivity or to better determine intrinsic potency, consider using alternative voltage protocols, such as a step-ramp pattern, especially at physiological temperatures.[4]
-
-
Cellular Health and Stability:
-
Troubleshooting: Recording at physiological temperatures can be more challenging as the cell membrane becomes more fluid, which can reduce the stability of the electrical seal.[2]
-
Solution: Use high-quality cells and ensure optimal recording conditions. Monitor cell health and seal resistance throughout the experiment.
-
Data Presentation
Table 1: Effect of Temperature on IC50 Values of Various hERG Blockers
| Compound | Room Temperature (IC50, µM) | Physiological Temperature (IC50, µM) | Temperature-Dependent Effect |
| Amiodarone | 0.56 (at 23°C) | 0.30 (at 37°C) | Increased Potency |
| β-estradiol | 24.72 (at 23°C) | 8.17 (at 37°C) | Increased Potency |
| Cisapride | 0.048 (at 22°C) | 0.053 (at 35°C) | No significant change |
| Erythromycin | 831 (at 25°C) | 251 (at 35°C) | Increased Potency |
| Fluoxetine | 3.8 (at 25°C) | 5.1 (at 35°C) | No significant change |
| Ivermectin | 12.52 (at 23°C) | 24.41 (at 37°C) | Decreased Potency |
| Quinidine | 0.975 (at 22°C) | 1.047 (at 35°C) | No significant change |
| Verapamil | 0.864 (at 22°C) | 1.697 (at 35°C) | No significant change |
Data compiled from multiple sources.[1][2][8] Note that experimental conditions may vary between studies.
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol for hERG Assay
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the extracellular solution at a concentration of approximately 5x10^6 cells/ml.[1]
-
-
Solutions:
-
Intracellular Solution (in mM): 120 KCl, 5 MgCl2, 10 CaCl2, 5 EGTA, 4 Tris-ATP, 10 HEPES. Adjust pH to 7.3 with KOH.[1]
-
Extracellular Solution: Commercially available or standard physiological saline solution containing appropriate ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
-
Temperature Control:
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80mV.[1]
-
Apply a voltage pulse protocol to elicit hERG currents. A common protocol is a conditioning pulse to +40mV for 1 second, followed by a test pulse to -50mV for 1.5 seconds, repeated every 10 seconds.[1]
-
Measure the peak tail current during the test pulse to -50mV.[1]
-
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the extracellular solution to the desired final concentrations. Ensure the final solvent concentration is low (e.g., <0.1% DMSO) to avoid off-target effects.[1]
-
Apply the vehicle control (extracellular solution with solvent) first to establish a baseline current.
-
Apply increasing concentrations of this compound cumulatively.
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the current.[9]
-
-
Data Analysis:
-
Measure the peak tail current at each concentration of this compound.
-
Normalize the current inhibition relative to the control (vehicle) response.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for hERG potency measurement.
Caption: Relationship between temperature, hERG kinetics, and potency.
References
- 1. cellmicrosystems.com [cellmicrosystems.com]
- 2. sophion.com [sophion.com]
- 3. researchgate.net [researchgate.net]
- 4. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature dependence of human ether-a-go-go-related gene K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of temperature-induced hERG channel blockade variation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
Best practices for hERG data interpretation for lipophilic molecules like hERG-IN-2
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for interpreting hERG (human Ether-à-go-go-Related Gene) data, with a specific focus on challenges presented by lipophilic molecules. While direct information on a specific compound named "hERG-IN-2" is not publicly available, the principles and troubleshooting guides outlined here are applicable to lipophilic compounds of this nature.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is it a concern in drug development?
The hERG channel is a potassium ion channel crucial for the repolarization phase of the cardiac action potential, which helps coordinate the heart's beating.[1][2][3] Inhibition of the hERG channel by drugs can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][4] This QT prolongation increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[1][5] Due to this safety concern, assessing a compound's potential to block the hERG channel is a critical step in drug development, as mandated by regulatory agencies like the FDA.[1][6]
Q2: Why do lipophilic molecules pose a particular challenge for hERG data interpretation?
Lipophilic (or "sticky") compounds present several challenges in hERG assays:
-
Non-specific Binding: These molecules tend to adhere to plasticware, such as pipette tips and storage containers, which can lead to an inaccurate assessment of the actual concentration of the compound being tested.[7] This can result in an artificially right-shifted concentration-response curve (DRC) and an underestimation of the compound's true potency.[7]
-
Membrane Accumulation: Highly lipophilic compounds can accumulate in the cell membrane.[4] This can lead to a higher local concentration of the compound near the hERG channel, which is located within the cell membrane, potentially increasing its blocking effect.[4]
-
Promiscuity: Lipophilic compounds, especially those that are also basic amines, tend to be more promiscuous and interact with multiple off-targets, including the hERG channel.[4][8]
Q3: What are the "gold-standard" assays for assessing hERG liability?
The manual patch-clamp electrophysiology assay is considered the "gold-standard" for investigating ion channel function and is recommended by regulatory guidelines like the ICH S7B.[6][7][9] This technique directly measures the flow of ions through the hERG channel in response to a specific voltage protocol.[10] Automated patch-clamp systems are also widely used for higher throughput screening in early drug discovery.[7][8]
Q4: What are some key experimental considerations when testing lipophilic compounds in hERG assays?
-
Use of Surfactants: Adding a surfactant to the extracellular solution can help improve the solubility and reduce the non-specific binding of lipophilic compounds.[11]
-
Glass-Coated Plates: Utilizing glass-coated compound plates can minimize the adsorption of hydrophobic compounds to the plate surface.[10]
-
Concentration Verification: It is crucial to verify the concentration of the test compound in the assay solution to account for any loss due to non-specific binding.[12]
-
Temperature Control: hERG channel kinetics and pharmacology are temperature-dependent. Performing assays at a physiological temperature (around 37°C) is recommended for more clinically relevant data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Non-specific binding of the lipophilic compound to labware, leading to inconsistent actual concentrations. | - Use low-binding pipette tips and storage vials.- Prepare fresh dilutions for each experiment.- Consider using glass-coated plates.[10]- Empirically verify the compound concentration in the final assay solution.[12] |
| Steep or unusual dose-response curve. | Compound precipitation at higher concentrations or complex binding kinetics. | - Visually inspect solutions for precipitation.- Test a narrower and more finely spaced concentration range.- Consider alternative functional assays like Rb+ flux assays for initial screening.[10] |
| Right-shifted IC50 compared to less lipophilic analogs. | The lipophilicity itself might not be the sole driver of potency. Other factors like specific chemical moieties can influence hERG binding.[13] | - Analyze the structure-activity relationship (SAR) to identify specific functional groups contributing to hERG inhibition.[13]- Consider lipophilicity-adjusted potency calculations (e.g., pIC50 - LogD) to better understand the non-hydrophobic interactions.[13] |
| Discrepancy between automated and manual patch-clamp data. | Hydrophobic compounds may adsorb to the surfaces of the multi-well plates used in automated systems.[10] | - Validate findings from automated patch-clamp with manual patch-clamp, especially for key compounds.- Employ multiple compound additions in automated protocols to mitigate sticking issues.[10] |
Experimental Protocols
Manual Patch-Clamp Assay for hERG Current Measurement
This protocol provides a general overview. Specific parameters may need to be optimized based on the cell line and equipment used.
1. Cell Preparation:
-
Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[6]
-
Culture cells to 70-80% confluency.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.[6]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[14]
-
Intracellular (Pipette) Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 5 ATP-Na. Adjust pH to 7.2 with KOH.[14]
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 36 ± 1 °C).[6]
-
Use a patch-clamp amplifier and data acquisition software.
-
Compensate for series resistance (≥ 80%) to minimize voltage errors.[6]
4. Voltage Protocol:
-
A common voltage protocol to elicit hERG tail current is as follows:
-
Hold the cell at a potential of -80 mV.
-
Depolarize to a potential of +20 mV to +40 mV to activate and then inactivate the channels.
-
Repolarize to a potential of -50 mV to -60 mV to record the characteristic hERG tail current as channels recover from inactivation and deactivate.[7]
-
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Apply the test compound at increasing concentrations and measure the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
Caption: A generalized workflow for assessing hERG liability using the patch-clamp technique.
Caption: The physiological role of the hERG channel and the pathological consequence of its blockade by a lipophilic drug.
References
- 1. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kCNH2 - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming undesirable HERG potency of chemokine receptor antagonists using baseline lipophilicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Binding Site of hERG Modulators: A Mutagenesis-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding site of novel hERG channel modulators through mutagenesis studies. Due to the limited public information on a specific compound designated "hERG-IN-2," this document will focus on a hypothetical hERG activator, "hERG-Activator-X," to illustrate the validation process. The principles and methodologies described herein are broadly applicable to the characterization of other hERG--targeting compounds.
The human ether-à-go-go-related gene (hERG) encodes the α-subunit of a potassium ion channel (Kv11.1) crucial for cardiac repolarization.[1] Off-target inhibition of the hERG channel by a wide range of therapeutic compounds can lead to acquired long QT syndrome, a potentially fatal condition.[2][3] Conversely, hERG channel activators are being investigated as potential therapies for certain cardiac arrhythmias.[4][5] Therefore, precise characterization of a compound's interaction with the hERG channel is a critical step in drug development.
Site-directed mutagenesis is a powerful tool to identify the specific amino acid residues that form the binding pocket for a ligand. By systematically mutating key residues and observing the resulting changes in drug potency and channel function, researchers can construct a detailed map of the binding site.
Comparative Analysis of hERG-Activator-X Binding
This section compares the electrophysiological effects of hERG-Activator-X on wild-type (WT) hERG channels versus channels with specific mutations in putative binding regions. The data presented here is illustrative and based on typical findings for hERG activators.
| Construct | Mutation | Effect on hERG-Activator-X Potency (EC50) | Change in Channel Deactivation (τ) | Rationale for Mutation |
| Wild-Type (WT) | None | 1 µM | 2.5-fold increase | Baseline activity of hERG-Activator-X. |
| Mutant 1 | F557A | > 50 µM (No significant activation) | No significant change | F557 is a key residue in a hydrophobic pocket thought to be a binding site for some activators.[5] |
| Mutant 2 | Y652A | 1.2 µM | 2.3-fold increase | Y652 is a critical residue for the binding of many hERG blockers, but less so for some activators.[6] This mutation helps differentiate the binding site from that of canonical blockers. |
| Mutant 3 | F656A | 1.1 µM | 2.6-fold increase | Similar to Y652A, F656A is a key blocker-binding residue.[6] Minimal change in activator potency suggests a distinct binding site. |
| Mutant 4 | L646A | 25 µM | 1.2-fold increase | L646, along with F619, forms a hydrophobic pocket implicated in the binding of some hERG activators.[7] |
Table 1: Comparative effects of hERG-Activator-X on wild-type and mutant hERG channels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of mutagenesis studies. Below are outlines for the key experiments.
Site-Directed Mutagenesis
-
Plasmid Template: A mammalian expression vector containing the full-length human hERG cDNA is used as the template.
-
Primer Design: Oligonucleotide primers containing the desired point mutation (e.g., TTC to GCC for F557A) are designed.
-
PCR Amplification: High-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The entire coding region of the hERG gene in the resulting plasmids is sequenced to confirm the desired mutation and the absence of any off-target mutations.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used and suitable cell line for heterologous expression of hERG channels.[8]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with the wild-type or mutant hERG plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000). A co-transfection with a marker plasmid (e.g., encoding Green Fluorescent Protein) can be used to identify successfully transfected cells.
-
Incubation: Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Whole-cell currents are recorded using an amplifier and digitizer.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Series resistance is compensated by at least 80%.
-
-
Voltage Protocols:
-
Activation: Cells are held at -80 mV, followed by depolarizing steps to various potentials (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit hERG currents.
-
Deactivation: Following a depolarizing pulse to fully activate the channels (e.g., to +40 mV), the membrane is repolarized to various potentials (e.g., from -120 mV to -40 mV) to measure the rate of channel closing (deactivation).
-
-
Drug Application: hERG-Activator-X and control solutions are applied to the cells using a perfusion system. The effect of the compound is measured after the current reaches a steady state.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in validating the hERG-Activator-X binding site.
Caption: Experimental workflow for hERG binding site validation.
Caption: Putative binding sites of hERG modulators.
By following these methodologies and comparing the effects of a novel compound on wild-type and mutated hERG channels, researchers can effectively validate its binding site and gain crucial insights into its mechanism of action. This information is invaluable for optimizing lead compounds and ensuring cardiovascular safety in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hERG Channel Blockade: Dofetilide vs. hERG-IN-2
A Guide for Researchers in Drug Development
This guide provides a detailed comparison of the potency and mechanism of action of dofetilide, a well-established hERG potassium channel blocker, with a placeholder for the compound designated as hERG-IN-2. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the assessment of cardiac liability of novel chemical entities.
Introduction to hERG Blockade and its Significance
The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel that is critical for cardiac repolarization.[1] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This drug-induced QT prolongation is a significant concern in drug development as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Therefore, early and accurate assessment of a compound's potential to block the hERG channel is a critical step in safety pharmacology.
Compound Profiles
Dofetilide
Dofetilide is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel.[2][3][4][5][6] It is classified as a Class III antiarrhythmic agent and is used clinically to maintain normal sinus rhythm in patients with atrial fibrillation and flutter. Its high affinity and specificity for the hERG channel make it a widely used positive control in hERG safety assays.
-
Chemical Structure: C19H27N3O5S2
-
Mechanism of Action: Dofetilide binds to the pore region of the hERG channel, physically obstructing the flow of potassium ions.[7] This blockade is state-dependent, with higher affinity for the open and inactivated states of the channel.
This compound
Information regarding the chemical structure and mechanism of action of this compound is not publicly available at this time. This section is intended as a placeholder for such data.
-
Chemical Structure: [Data for this compound to be inserted]
-
Mechanism of Action: [Data for this compound to be inserted]
Potency Comparison: hERG Channel Inhibition
The potency of a compound as a hERG channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the hERG channel current. The following table summarizes the reported IC50 values for dofetilide.
| Compound | Assay Type | Cell Line | Temperature | IC50 (nM) | Reference |
| Dofetilide | Automated Patch-Clamp | HEK293 | 37°C | 7 | [2] |
| Manual Patch-Clamp | HEK293 | Room Temp | 12 | [3] | |
| Two-Microelectrode Voltage-Clamp | Xenopus Oocytes | Room Temp | 320 | [3] | |
| Rb+ Efflux Assay | CHO | N/A | 69 | [8] | |
| This compound | [Insert Assay Type] | [Insert Cell Line] | [Insert Temp] | [Insert IC50] | [Insert Ref] |
Note: IC50 values can vary depending on the experimental conditions, including the assay methodology, cell line used, and temperature.[9][10]
Experimental Methodologies
The "gold standard" for assessing hERG channel blockade is the manual whole-cell patch-clamp technique.[6][7] This method allows for the direct measurement of ion channel currents from a single cell, providing high-quality, detailed data on the potency and kinetics of channel inhibition.
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp or step to measure the tail current, which is used to quantify hERG activity.
-
Compound Application: Test compounds are perfused into the recording chamber at various concentrations to determine a concentration-response curve and calculate the IC50.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hERG channel's role in cardiac repolarization and the general workflow for assessing hERG blockade.
Caption: Role of the hERG channel in cardiac action potential repolarization and the blocking action of dofetilide.
Caption: A simplified workflow for determining the IC50 of a test compound on the hERG channel using the patch-clamp technique.
Logical Comparison of Potency
The following diagram provides a logical framework for comparing the potency of this compound with the known potent blocker, dofetilide.
Caption: A logical diagram for the comparative assessment of hERG blocking potency.
References
- 1. kCNH2 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Construction of an integrated database for hERG blocking small molecules | PLOS One [journals.plos.org]
- 4. Construction of an integrated database for hERG blocking small molecules [ideas.repec.org]
- 5. Cardiac glycosides as novel inhibitors of human ether-a-go-go-related gene channel trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hERGAPDbase: a database documenting hERG channel inhibitory potentials and APD-prolongation activities of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent hERG channel inhibition by sarizotan, an investigative treatment for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Cross-Validation of hERG Channel Inhibitor Activity Across Diverse Assay Platforms
A Comparative Guide for Preclinical Safety Assessment
The human Ether-à-go-go-Related Gene (hERG) encodes the α-subunit of a critical potassium ion channel (Kv11.1) that mediates the rapid delayed rectifier current (IKr) in cardiomyocytes. This current is fundamental to the repolarization phase of the cardiac action potential. Inhibition of the hERG channel by pharmaceutical compounds can delay this repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP). Consequently, rigorous assessment of compound activity at the hERG channel is a mandatory step in preclinical drug safety evaluation.
A variety of in vitro assays have been developed to identify and characterize hERG channel inhibitors. These platforms range from high-throughput screening (HTS) methods to the low-throughput, but highly detailed, "gold standard" manual patch clamp technique. Given that results can vary based on the assay's principles and experimental conditions, it is crucial for researchers to understand how data from different platforms correlate.
This guide provides an objective comparison of the performance of common hERG assay platforms. As "hERG-IN-2" is a representative placeholder, this document utilizes data from several well-characterized hERG inhibitors to illustrate the cross-validation process, summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and pathways.
Data Presentation: Comparative Potency of hERG Inhibitors
The inhibitory potency (IC50) of a compound can differ across various assay platforms due to differences in assay principles (functional vs. binding), experimental conditions (e.g., temperature, ion concentrations), and the specific state of the channel being targeted.[1][2] The following table summarizes the IC50 values for several well-known hERG inhibitors across four common assay types.
| Compound | Automated Patch Clamp (APC) IC50 (nM) | Manual Patch Clamp IC50 (nM) | Ion Flux (Rubidium Efflux) IC50 (nM) | Radioligand Binding ([3H]dofetilide) Ki (nM) |
| Astemizole | 15 | ~30-60 | 59[3] | ~20-50 |
| Cisapride | 18 - 48 | 31[4] | 1518[3] | ~10-40 |
| Dofetilide | 7 - 12 | 13[4] | 69[3] | ~10-25[5] |
| Terfenadine | 25 - 165 | 31 - 54 | 1885[3] | ~50-100 |
| Verapamil | 864 - 1697 | ~940 | >10,000 | ~1000-2000 |
Note: Values are compiled from multiple sources and represent a typical range.[3][4][6][7][8] Absolute values can vary significantly based on specific experimental conditions such as cell line (HEK293 vs. CHO), temperature (room temp vs. physiological), and the specific voltage protocol used in patch clamp experiments.[1][4][7] Generally, patch clamp assays are considered the most sensitive and are often run at physiological temperatures, while flux and binding assays may yield higher IC50 values.[3][6]
Mandatory Visualization
Experimental Workflow & Signaling Pathway
Experimental Protocols
Detailed and consistent protocols are essential for generating reliable and comparable data. Below are methodologies for three key hERG assay platforms.
Automated Whole-Cell Patch Clamp Assay
This method directly measures the ion current through the hERG channel in whole cells, providing high-quality functional data at a medium throughput.[9][10][11]
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in appropriate media (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic like G418).[12][13] Cells are harvested at 70-90% confluency using a cell detachment solution.
-
Cell Preparation: Harvested cells are washed and resuspended in an extracellular (EC) buffer solution. The EC solution typically contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4.[12]
-
Electrophysiology:
-
The automated patch clamp system (e.g., QPatch, IonWorks, or Patchliner) uses multi-well plates where cells from the prepared suspension are captured over micro-apertures.
-
A whole-cell configuration is established by applying suction, forming a high-resistance (>1 GΩ) seal.
-
The intracellular (IC) solution, containing (in mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 HEPES, 4 ATP-Mg, and 10 EGTA, adjusted to pH 7.2, perfuses the cell.[12]
-
The cell membrane potential is held at a resting state, typically -80 mV.
-
A specific voltage protocol is applied to elicit the hERG current. A common protocol involves a depolarization step to +20 mV or +40 mV to open and then inactivate the channels, followed by a repolarization step to approximately -50 mV, where a characteristic "tail current" is measured.[14][15] This entire process is often performed at physiological temperature (35-37°C) to better reflect in vivo conditions.[15]
-
-
Data Analysis: The tail current amplitude is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is plotted against the compound concentration, and an IC50 value is determined using a logistic function fit.
Thallium (Tl+) Influx Assay
This is a fluorescence-based functional assay suitable for high-throughput screening. It uses thallium ions (Tl+) as a surrogate for potassium ions (K+).[16][17][18]
-
Cell Plating: hERG-expressing HEK293 or U2OS cells are seeded into 384- or 1536-well black, clear-bottom microplates and incubated for 18-24 hours.[17]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and probenecid (to prevent dye leakage) for 60-90 minutes at room temperature in the dark.
-
Compound Incubation: After dye loading, the loading buffer is removed, and cells are washed. A buffer solution containing various concentrations of the test compound (or vehicle control) is added to the wells, and the plate is incubated for 10-20 minutes.
-
Stimulation and Reading: The plate is transferred to a kinetic plate reader (e.g., FDSS, FLIPR). A stimulus buffer containing Tl+ is added to the wells to open the hERG channels, allowing Tl+ to flow into the cells.[17][18] As Tl+ binds to the intracellular dye, fluorescence intensity increases. The fluorescence is measured kinetically for 2-3 minutes.
-
Data Analysis: The rate of fluorescence increase or the peak fluorescence is used to determine channel activity. The percent inhibition for each compound concentration is calculated relative to vehicle controls, and IC50 curves are generated.
Radioligand Binding Assay
This is a biochemical assay that measures the ability of a test compound to displace a known radiolabeled hERG channel ligand from the channel protein. It is a non-functional, high-throughput method.[5][19]
-
Membrane Preparation: Membranes are prepared from HEK293 or CHO cells overexpressing the hERG channel. Cells are homogenized and centrifuged to isolate the membrane fraction, which is then stored at -80°C.
-
Assay Protocol:
-
In a 96-well plate, the cell membranes (e.g., 10-20 µg of protein per well) are incubated with a fixed concentration of a radioligand, typically [3H]dofetilide or [3H]astemizole (e.g., 2-5 nM).[19]
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the hERG channel.
-
Non-specific binding is determined in the presence of a high concentration of a known potent hERG blocker (e.g., 10 µM astemizole).
-
The mixture is incubated for 60-120 minutes at room temperature to reach binding equilibrium.[5]
-
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with a cold buffer. After drying, a scintillant is added to each well, and the radioactivity retained on the filter is counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific counts from total counts. The percent displacement by the test compound is plotted against its concentration to determine the Ki (inhibitory constant) or IC50 value. Binding assay results generally correlate well with functional patch clamp data.[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sophion.com [sophion.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of Cardiac Effects: A Comparative Guide to hERG-IN-2 and Other hERG Inhibitors
A Comparative Analysis of hERG Channel Inhibition and its Translation to In Vivo Cardiac Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo cardiac effects of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibitors. While direct experimental data for the specific compound hERG-IN-2 is limited in publicly accessible literature, this document utilizes data from well-characterized hERG inhibitors—cisapride, dofetilide, and terfenadine—to illustrate the principles of in vitro-in vivo correlation (IVIVC) for this class of compounds. The objective is to furnish researchers with a framework for evaluating the potential cardiac liability of novel chemical entities that target the hERG channel.
The inhibition of the hERG potassium channel is a critical step in the repolarization phase of the cardiac action potential.[1] Disruption of this channel's function can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a condition that elevates the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2] Therefore, assessing the inhibitory effects of new drug candidates on the hERG channel is a mandatory step in preclinical safety evaluation.[3]
Executive Summary of Comparative Data
| Compound | In Vitro hERG IC50 (nM) | Cell Line | Temperature (°C) | In Vivo Model | Dose | Route | Observed QT Prolongation |
| This compound | < 2000 | - | - | - | - | - | Data not available |
| Cisapride | 6.5 - 23.6[4][5] | HEK293, CHO-K1 | 22 - 37 | Guinea Pig | 5 & 50 ng/mL | Perfusion | Significant QTcF prolongation[6] |
| Dofetilide | 4 - 15[2] | HEK293 | 37 | Dog | 0.3 mg/kg | Oral | 56 ms increase in QTc[7][8] |
| Terfenadine | 11 - 350[9][10] | CHO, Oocytes | Room Temp | Rabbit | 1-10,000 nM | Perfusion | APD prolongation at 10 nM[11] |
Signaling Pathway and Experimental Workflows
A fundamental understanding of the role of the hERG channel in cardiac repolarization and the methods used to assess its inhibition is crucial for interpreting safety pharmacology data.
Role of hERG in Cardiac Repolarization and Proarrhythmia.
The standard in vitro method for assessing hERG channel inhibition is the patch-clamp technique, while in vivo studies typically involve ECG monitoring in animal models.
Workflow for In Vitro-In Vivo Correlation of hERG Blockade.
Detailed Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration-dependent inhibition of the hERG potassium current by a test compound and calculate its IC50 value.
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
General Protocol:
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure stable expression of the hERG channel.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing step to +20 mV or +40 mV is applied for a duration of 500 ms to 2 s.[9]
-
This is followed by a repolarizing step to -40 mV or -50 mV to record the characteristic hERG tail current.[9]
-
This voltage protocol is repeated at a regular frequency (e.g., every 15-20 seconds).
-
-
Compound Application: The test compound is applied at increasing concentrations to the external solution perfusing the cell.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after the application of the test compound. The percentage of current inhibition at each concentration is calculated, and the data are fitted to a Hill equation to determine the IC50 value.[12]
In Vivo: ECG Monitoring in Conscious Telemetered Animals
Objective: To assess the effect of a test compound on the QT interval in a conscious, freely moving animal model.
Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular safety assessment due to their physiological similarities to humans.[7][8] Guinea pigs are also utilized as a smaller animal model.[6][13]
General Protocol:
-
Animal Preparation: Animals are surgically implanted with a radiotelemetry transmitter for continuous monitoring of ECG, blood pressure, and heart rate. A recovery period is allowed post-surgery.
-
Housing: Animals are housed in individual cages that allow for free movement and are equipped with receivers to capture the telemetry signals.
-
Dosing: The test compound is administered, typically via oral gavage or intravenous infusion, at various dose levels.[7][14] A vehicle control group is also included.
-
ECG Recording: ECG data is continuously recorded before and for a specified period (e.g., 24 hours) after drug administration.
-
Data Analysis:
-
The QT interval is measured from the ECG recordings.
-
Because the QT interval varies with heart rate, a correction formula is applied to obtain the corrected QT interval (QTc). Common correction formulas include Bazett's and Fridericia's.
-
The change in QTc from baseline is calculated for each dose group and compared to the vehicle control.
-
Blood samples are often collected at various time points to correlate plasma drug concentrations with the observed QTc changes.[14]
-
Correlation and Interpretation
The correlation between in vitro hERG inhibition and in vivo QT prolongation is a cornerstone of cardiac safety assessment. A key metric is the "hERG safety margin," which is the ratio of the hERG IC50 to the maximum free plasma concentration (Cmax) of the drug observed in vivo. A larger safety margin generally indicates a lower risk of clinical QT prolongation. However, this is a simplification, and other factors such as the drug's binding kinetics to the hERG channel and its effects on other cardiac ion channels can influence the proarrhythmic risk.[15] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative is exploring a more integrated approach that considers multiple ion channel effects to improve the prediction of clinical proarrhythmia.
Conceptual Framework of In Vitro-In Vivo Correlation.
Conclusion
The assessment of a compound's effect on the hERG channel and the subsequent in vivo cardiac response is a complex but critical aspect of drug development. While specific data for this compound is limited, the established methodologies and the wealth of data for other hERG inhibitors like cisapride, dofetilide, and terfenadine provide a robust framework for understanding and predicting potential cardiac liabilities. By carefully correlating in vitro potency with in vivo effects and considering the broader context of multi-ion channel pharmacology, researchers can make more informed decisions to advance safer medicines.
References
- 1. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cipaproject.org [cipaproject.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-dependent effects on cisapride-induced QTc prolongation in the isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanion.de [nanion.de]
- 10. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-induced QTC prolongation dangerously underestimates proarrhythmic potential: lessons from terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dstc.jp [dstc.jp]
- 13. Predicting QT prolongation in humans during early drug development using hERG inhibition and an anaesthetized guinea-pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-pharmacodynamic modeling of drug-induced effect on the QT interval in conscious telemetered dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking hERG-IN-2: A Comparative Analysis Against Reference hERG Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound hERG-IN-2 against a panel of well-characterized reference compounds known for their inhibitory effects on the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolonged QT interval, increasing the risk of potentially fatal cardiac arrhythmias.[1][2] Therefore, early assessment of a compound's hERG liability is a critical step in drug development.[3] This document outlines the experimental data and protocols necessary for a comprehensive evaluation.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the reference compounds against the hERG channel, as determined by the gold-standard patch-clamp electrophysiology assay. The data for "this compound" is included as a placeholder for experimental results.
| Compound | IC50 (nM) | Assay Type | Cell Line |
| This compound | [Insert Experimental Data] | Manual/Automated Patch-Clamp | HEK293 or CHO |
| Dofetilide | 5.13 - 12 | Manual Patch-Clamp | HEK293, Oocytes[4][5] |
| Astemizole | 0.9 | Manual Patch-Clamp | HEK293[6] |
| Verapamil | 143 - 210.5 | Manual Patch-Clamp | HEK293[7][8] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for accurate interpretation. The following sections describe the standard protocols for assessing hERG channel inhibition.
Manual and Automated Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with the hERG channel, providing high-quality and sensitive data.[1][9][10]
Objective: To measure the inhibitory effect of test compounds on the hERG potassium current (IKr) in whole-cell patch-clamp configuration.
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[11][12]
General Procedure:
-
Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recordings.
-
Recording: A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, after which the membrane patch is ruptured to achieve the whole-cell configuration.[13][14]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG tail current.[12][15]
-
Compound Application: The test compound is perfused into the recording chamber at various concentrations.
-
Data Analysis: The inhibition of the hERG tail current is measured, and concentration-response curves are generated to determine the IC50 value.[11]
Automated Patch-Clamp Systems: To meet the demands of higher throughput screening, automated patch-clamp systems like the QPatch and SyncroPatch are utilized.[14][15][16][17] These systems employ planar patch-clamp technology to record from multiple cells simultaneously.[13]
Rubidium Efflux Assay
The rubidium efflux assay is a higher-throughput alternative to patch-clamp for screening compounds, though it may lack the same level of sensitivity.[18][19][20]
Objective: To indirectly measure hERG channel block by quantifying the efflux of rubidium ions (Rb+), which can pass through the channel in place of K+.[21]
General Procedure:
-
Cell Loading: hERG-expressing cells are loaded with Rb+ by incubation in a high-Rb+ medium.[18][19]
-
Compound Incubation: Cells are exposed to the test compounds.
-
Depolarization: A high-potassium buffer is added to depolarize the cells, opening the hERG channels and allowing for Rb+ efflux.[18][19]
-
Quantification: The amount of Rb+ in the supernatant is measured using atomic absorption spectroscopy.[19]
-
Data Analysis: The reduction in Rb+ efflux in the presence of the compound is used to determine its inhibitory potency.
hERG Trafficking Assay
Some compounds may indirectly reduce hERG current by inhibiting the trafficking of the channel protein to the cell surface.[2]
Objective: To assess the effect of long-term compound exposure on the plasma membrane expression of the hERG channel.
General Procedure:
-
Cell Line: A cell line expressing a tagged hERG channel (e.g., with a hemagglutinin tag in an extracellular loop) is used.[2]
-
Compound Incubation: Cells are incubated with the test compound for an extended period (e.g., 24 hours).
-
Labeling: The extracellular tag of the surface-expressed hERG channels is labeled with a primary antibody.
-
Detection: A secondary antibody conjugated to a luminescent or fluorescent reporter is used for quantification.
-
Data Analysis: A decrease in signal compared to control indicates impaired hERG trafficking.
Visualized Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Workflow for hERG inhibition assessment using patch-clamp.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bsys.ch [bsys.ch]
- 3. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ahajournals.org [ahajournals.org]
- 5. A pharmacokinetic-pharmacodynamic model for the quantitative prediction of dofetilide clinical QT prolongation from human ether-a-go-go-related gene current inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. evotec.com [evotec.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. Automated Patch-clamp - Creative Bioarray [acroscell.creative-bioarray.com]
- 17. The evolution of automated patch clamp [metrionbiosciences.com]
- 18. Evaluation of the rubidium efflux assay for preclinical identification of HERG blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aurorabiomed.com [aurorabiomed.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Assessing the State-Dependent Binding of hERG-IN-2 to the hERG Channel: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide offers a framework for assessing the state-dependent binding of novel compounds to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to the absence of publicly available data for a compound specifically named "hERG-IN-2," this document establishes a comparative analysis using well-characterized hERG inhibitors with diverse binding properties. This approach provides a robust template for the evaluation of this compound's interaction with the hERG channel once experimental data is generated. The methodologies, data presentation formats, and comparative benchmarks detailed herein are essential for characterizing the cardiac safety profile of new chemical entities.
Comparative Analysis of hERG Channel Inhibitors
The state-dependent interaction of a compound with the hERG channel is a critical determinant of its proarrhythmic potential. High-affinity binding to the open and/or inactivated states of the channel is a common characteristic of drugs that cause QT prolongation and Torsades de Pointes (TdP).[1][2] The table below summarizes the inhibitory potencies and binding characteristics of several known hERG inhibitors, providing a basis for comparison.
| Compound | IC50 | Predominant State Binding | Trapping Characteristics |
| This compound | Data Not Available | To Be Determined | To Be Determined |
| Dofetilide | 10 - 30 nM | Open/Inactivated | Trapped |
| Terfenadine | 20 - 60 nM | Open/Inactivated | Trapped |
| Cisapride | 20 - 80 nM | Open/Inactivated | Trapped |
| Amiodarone | 1 - 3 µM | Open/Inactivated | Not Trapped |
| Bepridil | 0.5 - 2 µM | Open/Inactivated | Trapped |
Note: IC50 values represent a range reported in the literature and can vary based on experimental conditions such as temperature, cell line, and the specific voltage protocol used.
Experimental Protocols for Assessing State-Dependent Binding
The gold-standard method for characterizing the interaction of a compound with the hERG channel is whole-cell patch-clamp electrophysiology . This technique allows for the precise control of the cell membrane potential and the direct measurement of ionic currents through the hERG channels.
Cell Preparation
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.
-
Culture Conditions: Cells are maintained in standard cell culture conditions (37°C, 5% CO2) in an appropriate growth medium.
Electrophysiological Recordings
-
Configuration: The whole-cell patch-clamp configuration is established to record hERG currents (IKr).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Temperature: Recordings should be performed at physiological temperature (35-37°C) as hERG channel gating and drug binding are temperature-sensitive.
Voltage-Clamp Protocols
Different voltage protocols are designed to isolate and probe the hERG channel in its different conformational states (resting, open, and inactivated).
-
Resting State Block: To assess binding to the closed (resting) state, the compound is applied while the cell is held at a negative holding potential (e.g., -80 mV). A subsequent brief depolarizing pulse reveals the extent of block that occurred in the resting state.
-
Open and Inactivated State Block (Use-Dependence): A train of depolarizing pulses (e.g., to +20 mV for 500 ms at 1 Hz) is applied to repetitively open and inactivate the channels. A progressive decrease in current amplitude with each pulse in the presence of the drug indicates preferential binding to the open and/or inactivated states.
-
Trapping Assessment: To determine if a compound is trapped within the channel, a use-dependent block is first induced. The compound is then washed out while the channels are in the closed state (at -80 mV). If the block does not reverse with washout but does reverse upon subsequent pulsing, it indicates that the compound is trapped and requires channel opening to egress.
Visualizing Experimental and Conceptual Frameworks
The following diagrams illustrate the typical workflow for assessing hERG channel inhibition and the conceptual model of state-dependent drug binding.
Caption: A generalized workflow for the electrophysiological assessment of hERG channel inhibitors.
Caption: A simplified model of hERG channel gating and the common sites of high-affinity drug binding.
References
- 1. hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the state dependence of drug binding in hERG channels using a trapped-open channel phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Manual versus Automated Patch Clamp Techniques for Assessing hERG Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of manual and automated patch clamp methodologies for evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The guide synthesizes experimental data for well-characterized hERG inhibitors, offering a clear perspective on the performance and application of each technique.
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical component in cardiac repolarization.[1][2] Its inhibition by pharmaceutical compounds can lead to a prolonged QT interval, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1][2] Consequently, assessing the potential for hERG channel inhibition is a mandatory and crucial step in preclinical drug safety evaluation.[1] The patch clamp technique remains the gold standard for directly measuring ion channel function and is central to these safety assessments.[3][4][5] This guide focuses on a comparison of the traditional manual patch clamp with the higher-throughput automated patch clamp systems, using the potent hERG inhibitor hERG-IN-2 as a reference point for discussion, and well-characterized inhibitors for data comparison.
While specific comparative data for this compound, a potent hERG inhibitor with an IC50 of less than 2 µM, is not publicly available, this guide utilizes data from well-established hERG inhibitors such as E-4031, dofetilide, cisapride, and terfenadine to draw a meaningful comparison between the two techniques. These compounds are frequently used as positive controls in hERG assays, providing a robust dataset for evaluating the performance of manual and automated systems.
Quantitative Comparison of hERG Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized hERG inhibitors, as determined by both manual and various automated patch clamp systems. This data highlights the general concordance and occasional variability between the methodologies.
| Compound | Manual Patch Clamp IC50 (nM) | Automated Patch Clamp System | Automated Patch Clamp IC50 (nM) |
| E-4031 | 15.8[6], 294[1] | IonFlux | 724[1] |
| Dofetilide | 7.7 (HEK293 cells)[6] | Automated (unspecified) | 7[7] |
| Cisapride | 83.4 ± 7.7% inhibition at 90nM | Automated (unspecified) | 18[7] |
| Terfenadine | 31[7], 81.7 ± 7.0% inhibition at 60nM | Automated (unspecified) | 165[7] |
| Sotalol | 78 µM[7] | Automated (unspecified) | 343 µM[7] |
| Verapamil | Not specified | Automated (unspecified) | 214[7] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the results from both manual and automated patch clamp assays. Below are representative protocols for each technique.
Manual Patch Clamp Protocol
The manual patch clamp technique is considered the "gold standard" for its high data quality and flexibility.[4][5]
1. Cell Culture and Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are commonly used.[5]
-
Culture Conditions: Cells are cultured in appropriate media and under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
2. Electrophysiological Recording:
-
Apparatus: A conventional patch clamp rig consisting of a microscope, micromanipulator, amplifier (e.g., HEKA EPC10), and data acquisition software (e.g., PatchMaster Pro) is used.[4]
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.[8]
-
-
Recording Procedure:
-
A single cell is identified under the microscope, and the micropipette is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
-
Data Acquisition:
-
Cells are held at a holding potential of -80 mV.
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to +40 mV to activate and then inactivate the channels, followed by a repolarizing step to around -50 mV to measure the deactivating tail current, which is characteristic of hERG channels.[5]
-
Currents are filtered and digitized for analysis.
-
3. Compound Application:
-
The test compound is diluted to the desired concentrations in the extracellular solution.
-
The solutions are applied to the cell via a perfusion system, allowing for the measurement of baseline currents before and after compound application.
4. Data Analysis:
-
The peak tail current amplitude is measured before and after compound application to determine the percentage of inhibition.
-
Concentration-response curves are generated by plotting the percent inhibition against the compound concentration, and the IC50 value is calculated by fitting the data to the Hill equation.
Automated Patch Clamp Protocol
Automated patch clamp systems increase the throughput of hERG screening, making them suitable for early-stage drug discovery.[9] Platforms like QPatch, SyncroPatch, and IonWorks are commonly used.[10][11]
1. Cell Culture and Preparation:
-
Similar to the manual patch clamp, stable hERG-expressing cell lines (CHO or HEK293) are used.
-
Cells are harvested and prepared as a single-cell suspension at a specific density.
2. Automated Patch Clamp System:
-
Principle: These systems use planar patch clamp technology, where cells are automatically positioned over micro-apertures in a plate.
-
Apparatus: Examples include the QPatch (Sophion), SyncroPatch (Nanion), and IonWorks (Molecular Devices). These systems integrate cell handling, patch clamping, and data acquisition.
-
Solutions: Intracellular and extracellular solutions are similar to those used in manual patch clamping and are dispensed automatically by the system.
3. Recording Procedure:
-
The cell suspension is pipetted into the wells of the patch plate.
-
A vacuum is applied to draw a cell onto the aperture, forming a giga-seal.
-
The whole-cell configuration is established automatically, often through electrical pulses.
-
The pre-programmed voltage protocol is applied, and currents are recorded simultaneously from multiple wells.
4. Compound Application:
-
Test compounds are prepared in a multi-well plate and are automatically applied to the cells.
-
The systems allow for the sequential addition of multiple concentrations of a compound to generate concentration-response curves.
5. Data Analysis:
-
The system's software automatically analyzes the data, including calculating the percent inhibition and fitting concentration-response curves to determine IC50 values.
-
Quality control filters are applied to exclude data from cells that do not meet certain criteria (e.g., low seal resistance, low current amplitude).
Visualizing the Process and Mechanism
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the molecular interaction of an inhibitor with the hERG channel.
Caption: A comparison of manual and automated patch clamp workflows.
Caption: Binding of an inhibitor to the hERG channel pore.
Conclusion
Both manual and automated patch clamp techniques are invaluable tools for assessing the cardiac liability of new chemical entities. The manual patch clamp remains the gold standard for its high-fidelity data and flexibility, making it ideal for in-depth mechanistic studies and validation. On the other hand, automated patch clamp systems offer significantly higher throughput, which is essential for screening large numbers of compounds in the early stages of drug discovery.
The choice between these methodologies often depends on the specific research question, the stage of drug development, and the required throughput. While there can be some variability in the IC50 values obtained from different platforms, the data generally show good correlation. As automated systems continue to improve in data quality and reliability, they are becoming increasingly integral to modern drug safety assessment workflows.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Automated Patch Clamping Using the QPatch | Springer Nature Experiments [experiments.springernature.com]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [nanion.de]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of hERG-IN-2: A Procedural Guide
The proper disposal of hERG-IN-2, a small molecule inhibitor used in research, is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of similar research-grade chemicals provide a clear framework for its responsible management. The cornerstone of this process is treating the compound as hazardous chemical waste and following institutional and regulatory guidelines.
Core Disposal Principles
The primary route for the disposal of this compound, like most laboratory chemicals, is through a licensed chemical disposal agency.[1] This ensures that the waste is managed in a safe and environmentally sound manner, compliant with all applicable federal, state, and local regulations.[2] It is imperative not to dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and any known hazard symbols.
-
Segregate waste containing this compound from other waste streams to avoid accidental mixing of incompatible materials. For instance, keep organic solvents separate from inorganic acids and bases.[3][4]
-
-
Container Management :
-
Use a compatible, leak-proof container for waste collection. Plastic is often preferred for its durability.[2]
-
Keep the waste container securely capped when not in use to prevent spills and the release of vapors.[4]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[4]
-
-
Storage :
-
Store the waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[2][4] This area should be at or near the point of waste generation.[2]
-
Ensure that incompatible wastes are not stored together. For example, acids and bases should be stored in separate secondary containment.[4]
-
-
Disposal of Contaminated Materials :
-
Any materials that come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as hazardous waste in the designated container.
-
Empty containers that held this compound should be managed according to institutional guidelines. For containers that held acutely hazardous waste, triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[5]
-
-
Arranging for Pickup :
-
Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed waste management contractor.[2][6]
-
Key Considerations for this compound Disposal
| Consideration | Procedural Step | Rationale |
| Chemical Reactivity | Segregate from incompatible materials (e.g., strong oxidizing agents, acids, and bases). | To prevent violent reactions or the generation of toxic fumes.[4] |
| Toxicity | Handle with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. | Although specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[7] |
| Environmental Hazard | Do not dispose of in the sanitary sewer or general trash. | To prevent potential harm to aquatic life and the environment.[8] |
| Regulatory Compliance | Follow all institutional, local, state, and federal regulations for hazardous waste disposal. | To ensure legal and safe management of chemical waste from "cradle to grave".[9] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Essential Safety and Handling Guidance for hERG-IN-2
IMMEDIATE ACTION REQUIRED: Before handling hERG-IN-2, it is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier. The following information is a general guide for handling potentially hazardous research compounds and is not a substitute for the substance-specific data that will be found in the SDS.
Understanding the Risks
This compound is designated as an inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to serious cardiac effects, including QT interval prolongation and potentially fatal arrhythmias.[1][2][3] Therefore, it must be handled with extreme caution to avoid any potential exposure. The precise toxicity, physical hazards, and environmental risks of this compound are not publicly available and would be detailed in its SDS.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure risk when handling any potent chemical compound. The following table outlines the recommended PPE, which should be considered the minimum requirement.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield should be worn if there is a risk of splashing. |
| Hand Protection | Wear two pairs of chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Respiratory | A NIOSH-approved respirator may be necessary depending on the physical form of the compound and the handling procedure (e.g., weighing powders). Consult your institution's safety officer. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational and Disposal Plans
A clear and well-rehearsed plan for handling and disposal is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a designated and clearly marked area, such as a certified chemical fume hood or a ventilated cabinet.
-
Engineering Controls: Use of engineering controls like a chemical fume hood is the primary method for exposure reduction.
-
Avoid Inhalation and Contact: Procedures should be designed to minimize the generation of dusts or aerosols.
-
Hand Hygiene: Wash hands thoroughly before putting on gloves and after removing them.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated after use. The appropriate decontamination solution will be specified in the SDS.
Spill Management
In the event of a spill, follow these general steps and consult the SDS for specific instructions:
-
Evacuate: Immediately alert others and evacuate the area if necessary.
-
Secure: Restrict access to the spill area.
-
Report: Inform your laboratory supervisor and institutional safety office.
-
Clean-up: Only trained personnel with appropriate PPE should clean up spills. Use an appropriate absorbent material and decontamination solution as recommended in the SDS.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Contaminated PPE | All used gloves, gowns, shoe covers, etc., should be placed in a sealed, labeled hazardous waste container immediately after removal. |
| Chemical Waste | Unused this compound and any solutions containing it must be disposed of through your institution's hazardous waste program. Do not pour down the drain. |
| Contaminated Labware | Disposable labware should be discarded as hazardous waste. Reusable labware must be decontaminated according to established procedures. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for the safe handling of this compound, emphasizing critical safety checkpoints.
This workflow provides a procedural overview for the safe handling of this compound, from initial preparation to final disposal. Each step is a critical control point to ensure researcher safety and prevent contamination. Adherence to this structured process, in conjunction with the specific guidance from the compound's Safety Data Sheet, is essential for minimizing risk in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
